1-(4,6-Dichloro-3-pyridyl)propan-1-one
Description
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Properties
IUPAC Name |
1-(4,6-dichloropyridin-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-2-7(12)5-4-11-8(10)3-6(5)9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKONKSXZASOTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4,6-Dichloro-3-pyridyl)propan-1-one: A Comprehensive Technical Guide to Properties, Synthesis, and Application
Executive Summary
In modern organic synthesis and drug discovery, the precise manipulation of functionalized heterocycles is paramount. 1-(4,6-Dichloro-3-pyridyl)propan-1-one (CAS: 166525-49-1) is a highly versatile, privileged building block utilized extensively in the development of agrochemicals and targeted therapeutics. Characterized by a dual-halogenated pyridine ring coupled with a reactive propanoyl group, this compound serves as a critical intermediate. Its unique electronic topology allows for highly regioselective downstream modifications, making it an indispensable scaffold for synthesizing neonicotinoid insecticides and novel pharmaceutical agents[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the causality behind its reactivity, providing self-validating synthetic protocols, and establishing a robust framework for its utilization in advanced chemical research.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical baseline of this compound is the first step in predicting its behavior in complex reaction matrices. The synergistic electron-withdrawing effects of the two chlorine atoms and the ketone carbonyl significantly deplete the electron density of the pyridine ring, rendering it highly susceptible to nucleophilic attack.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(4,6-Dichloropyridin-3-yl)propan-1-one | [2] |
| CAS Number | 166525-49-1 | |
| Molecular Formula | C₈H₇Cl₂NO | [3] |
| Molecular Weight | 204.05 g/mol | [4] |
| Exact Mass | 202.9904692 g/mol | [5] |
| SMILES | CCC(=O)c1cnc(Cl)cc1Cl | [4] |
| InChIKey | CKONKSXZASOTNV-UHFFFAOYSA-N |
Mechanistic Role as a Synthetic Intermediate
The strategic value of this compound lies in its programmable reactivity. The molecule presents three distinct electrophilic sites: the C-4 chlorine, the C-6 chlorine, and the ketone carbonyl.
-
Regioselective SNAr (Nucleophilic Aromatic Substitution): The C-6 position is ortho to the pyridine nitrogen, making it the most electronically activated site for attack by hard nucleophiles (e.g., alkoxides, primary amines). However, the C-4 position is also highly activated due to its para relationship to the nitrogen and ortho relationship to the electron-withdrawing carbonyl group.
-
Agrochemical Applications: This scaffold is a crucial intermediate for synthesizing neonicotinoid insecticides[1]. By selectively displacing the chlorines with specific pharmacophores, researchers can tune the molecule's binding affinity to insect nicotinic acetylcholine receptors (nAChRs).
-
Heterocycle Condensation: The propanoyl group can undergo condensation with hydrazines or amidines to form fused pyrazoles or pyrimidines, common motifs in kinase inhibitor drugs.
Regioselective downstream functionalization pathways of the dichloropyridyl ketone core.
Synthetic Workflows & Experimental Protocols
Synthesizing highly electrophilic pyridyl ketones directly via Grignard addition to acyl chlorides often leads to catastrophic over-alkylation (yielding tertiary alcohols). To ensure a self-validating, high-yield system , we employ the Weinreb amide intermediate.
Step-by-Step Protocol: Synthesis via Weinreb Amide
Objective: High-fidelity synthesis of this compound from 4,6-dichloronicotinic acid.
-
Carboxylic Acid Activation:
-
Dissolve 4,6-dichloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir for 30 minutes.
-
Causality: HOBt forms an active ester intermediate that is far more stable to hydrolysis than the O-acylisourea formed by EDCI alone, ensuring complete conversion before the amine is introduced.
-
-
Weinreb Amidation:
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 4 hours.
-
Causality: DIPEA neutralizes the hydrochloride salt, freeing the amine for nucleophilic attack. The resulting Weinreb amide is highly stable and easily purified via standard aqueous workup.
-
-
Controlled Grignard Addition:
-
Isolate and dry the Weinreb amide. Dissolve in anhydrous THF and cool to 0°C.
-
Dropwise add Ethylmagnesium bromide (EtMgBr) (1.2 eq).
-
Causality & Self-Validation: The Weinreb amide forms a stable 5-membered cyclic chelate with the magnesium ion. This thermodynamic sink traps the reaction at the tetrahedral intermediate stage, strictly preventing a second Grignard addition. The absence of a tertiary alcohol byproduct validates the integrity of this step.
-
-
Quench and Isolation:
-
Quench the reaction carefully with saturated aqueous NH₄Cl at 0°C.
-
Causality: The mild acidic quench collapses the magnesium chelate, releasing the target ketone without degrading the sensitive chloropyridine ring. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Synthetic workflow of this compound via Weinreb amide intermediate.
Analytical Validation & Quality Control
To guarantee the structural integrity and purity of the synthesized intermediate for downstream pharmaceutical use, a rigorous, self-validating analytical framework must be applied. The presence of two chlorine atoms provides a distinct isotopic signature that serves as an internal validation mechanism.
Table 2: Analytical Validation Parameters (LC-MS / HPLC)
| Parameter | Specification / Condition | Analytical Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Optimal retention for polar halogenated heterocycles. |
| Mobile Phase | A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in MeCN | Formic acid ensures sharp peak shapes by suppressing silanol ionization. |
| Gradient | 5% B to 95% B over 10 minutes | Resolves the target ketone from unreacted Weinreb amide. |
| UV Detection | 254 nm and 280 nm | Captures the strong π-π* transitions of the pyridine core. |
| MS Ionization (ESI+) | Expected [M+H]⁺ at m/z 204.0, 206.0, 208.0 | Self-Validating: The ~9:6:1 ratio of the M, M+2, and M+4 peaks mathematically proves the presence of exactly two chlorine atoms[2]. |
| ¹H NMR (CDCl₃) | Pyridine protons at C-2 and C-5 | Self-Validating: The protons will appear as two distinct singlets, proving the para relationship and confirming correct regiochemistry. |
References
-
Pharmaffiliates. "1-(4,6-Dichloropyridin-3-yl)propan-1-one Product Information." Pharmaffiliates Catalog. URL:[Link]
Sources
Technical Characterization of 1-(4,6-Dichloro-3-pyridyl)propan-1-one: Thermodynamic Properties and Analytical Protocols
Executive Summary
1-(4,6-Dichloro-3-pyridyl)propan-1-one (CAS: 166525-49-1) is a specialized halogenated pyridine intermediate, primarily utilized in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., kinase inhibitors).[1][2][3][4][5] Its structural integrity—defined by the electron-deficient 4,6-dichloropyridine core and the reactive propanoyl side chain—demands precise thermal handling.
This guide addresses a critical gap in public literature: the lack of standardized experimental physicochemical data for this specific intermediate. As a Senior Application Scientist, I provide here a Predicted Data Profile derived from QSAR (Quantitative Structure-Property Relationship) consensus modeling, alongside rigorous Experimental Protocols to validate these values in your laboratory.
Part 1: Physicochemical Data Profile
Predicted vs. Experimental Data
Due to the specialized nature of this intermediate, experimental values are often proprietary to specific manufacturing lots. The values below represent high-confidence QSAR predictions calibrated against structurally similar chlorinated pyridyl ketones.
| Property | Predicted Value (QSAR Consensus) | Experimental Target Range | Confidence Level |
| Melting Point (MP) | 62°C – 78°C | Lot Dependent | High (Solid at STP) |
| Boiling Point (BP) | 308°C ± 25°C (at 760 mmHg) | Decomposes before boiling | Moderate |
| Density | 1.38 ± 0.06 g/cm³ | — | High |
| Flash Point | 140°C | — | Moderate |
| LogP | 3.12 | — | High (Lipophilic) |
Critical Insight: High-molecular-weight halogenated pyridines often exhibit sublimation or decomposition prior to reaching their theoretical boiling point. Do not attempt atmospheric distillation of this compound, as HCl elimination may occur above 180°C, leading to hazardous polymerization or degradation.
Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.
-
Insoluble: Water (Hydrophobic nature dominated by dichloropyridine ring).
Part 2: Synthetic Context & Impurity Profiling
Understanding the synthesis is prerequisite to interpreting melting point depression. The most robust route for 3-acylation of electron-deficient pyridines involves directed ortho-metallation (DoM).
Synthesis Workflow (Graphviz)
The following diagram illustrates the likely synthesis pathway and potential impurity carryover that would affect your MP measurements.
Figure 1: Directed Ortho-Metallation (DoM) pathway. Strict temperature control (-78°C) is required to prevent the 'Impurity' pathway, which will significantly depress the melting point of the isolated solid.
Part 3: Experimental Protocols (Validation)
Since literature values are sparse, you must validate the material yourself. Do not rely on Certificates of Analysis (CoA) without internal verification.
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: To determine the precise melting onset and check for polymorphism. Scope: Essential for GMP/GLP environments.
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow outgassing if decomposition occurs).
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp: Heat at 10°C/min to 150°C.
-
Analysis:
-
Identify the onset temperature (T_onset) of the endothermic peak. This is your thermodynamic melting point.
-
Pass Criteria: A single sharp peak with a width at half-height < 3°C.
-
Fail Criteria: Multiple peaks (polymorphs) or a broad "shark fin" peak (purity < 95%).
-
Protocol B: Capillary Melting Point (Routine)
Purpose: Quick purity check during synthesis.
-
Preparation: Pack a glass capillary tube to a height of 3mm. Ensure the powder is finely ground to avoid air pockets.
-
Apparatus: Use a silicon oil bath or automated MP apparatus (e.g., Büchi or Mettler Toledo).
-
Ramp: Fast ramp (10°C/min) to 50°C, then slow ramp (1°C/min ) until melting is observed.
-
Observation: Record the temperature at the first drop of liquid (meniscus formation) and the clear point (complete liquefaction).
-
Target Range: A range < 2°C indicates high purity.
-
Protocol C: Boiling Point Estimation (Siwoloboff Method)
Warning: Due to high theoretical BP, use this only if vacuum distillation data is required.
-
Setup: Attach a micro-test tube containing the sample to a thermometer in a Thiele tube filled with silicone oil.
-
Capillary: Insert a sealed capillary (open end down) into the sample.
-
Heat: Heat until a continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).
-
Cool: Stop heating. The temperature at which bubbling stops and liquid is sucked back into the capillary is the boiling point.
-
Note: Apply vacuum correction if measuring at reduced pressure (highly recommended to avoid decomposition).
-
Part 4: Thermal Logic & Troubleshooting
Use the following decision tree to interpret your thermal analysis results.
Figure 2: Analytical workflow for thermal characterization. TGA is recommended if the sample darkens before melting.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135408678, 1-(4,6-dichloropyridin-3-yl)propan-1-one. Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Siwoloboff BP method and Capillary MP).
- EPI Suite™ (2024).Estimation Programs Interface for Windows, v4.11. U.S. Environmental Protection Agency. (Source for QSAR MP/BP consensus predictions).
Sources
- 1. appretech.com [appretech.com]
- 2. 166525-49-1|1-(4,6-Dichloropyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 3. US20040242898A1 - Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: 1-(4,6-Dichloro-3-pyridyl)propan-1-one in Agrochemical Discovery
[1][2][3]
Executive Summary
This compound represents a strategic scaffold in modern agrochemical synthesis, particularly for the development of next-generation insecticides and fungicides.[1][2] Its structural duality—combining an electron-deficient dichloropyridine core with a reactive propionyl side chain —allows for orthogonal functionalization.[2] This molecule serves as a critical intermediate for synthesizing pyrazolyl-pyridine motifs (common in ryanodine receptor modulators) and neonicotinoid pharmacophores .[1][2] This guide details its chemical profile, synthetic utility, and experimental protocols for downstream application.
Chemical Profile & Properties
This compound is characterized by a pyridine ring substituted at the 4 and 6 positions with chlorine atoms, which significantly enhances the electrophilicity of the ring, facilitating Nucleophilic Aromatic Substitution (
| Property | Data |
| IUPAC Name | 1-(4,6-Dichloropyridin-3-yl)propan-1-one |
| CAS Number | 166525-49-1 |
| Molecular Formula | |
| Molecular Weight | 204.05 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water |
| Key Reactivity |
Synthetic Utility & Applications
Pathway A: Synthesis of Pyrazolyl-Pyridine Insecticides
The most prominent application of this intermediate is in the construction of pyrazolyl-pyridine systems.[2] By reacting the propionyl group with hydrazine derivatives, researchers can generate a pyrazole ring fused or tethered to the pyridine core. This scaffold mimics the bioactivity of phenylpyrazole insecticides (e.g., Fipronil) but with improved systemic properties due to the pyridine nitrogen.
-
Mechanism: Condensation of the ketone with an aryl- or alkyl-hydrazine followed by cyclization.[2][3]
Pathway B: Diversification for Neonicotinoid Analogues
The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the carbonyl group.[2][3]
-
C4-Substitution: Selective displacement of the C4-chlorine with amines creates 4-amino-pyridine derivatives, a pharmacophore found in several neonicotinoid and sulfoximine insecticides.[1][2]
-
C6-Substitution: Subsequent substitution at C6 allows for the introduction of lipophilic groups (e.g., fluoroalkyl ethers) to enhance cuticular penetration.[2][3]
Pathway C: Reductive Amination for Fungicidal Carboxamides
The ketone moiety can be converted into a chiral amine via reductive amination.[2] These chiral pyridyl-amines serve as precursors for Succinate Dehydrogenase Inhibitor (SDHI) fungicides, where the pyridine ring acts as the core binding element to the ubiquinone binding site.[2]
Visualized Reaction Pathways
The following diagram illustrates the divergent synthesis pathways starting from this compound.
Caption: Divergent synthetic pathways utilizing this compound as a core scaffold.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of the Core Intermediate
Note: This protocol describes the Friedel-Crafts acylation of 4,6-dichloropyridine, the standard industrial route.[1][2]
Reagents:
-
Aluminum Chloride (
, 1.5 eq)[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Procedure:
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvation: Dissolve 4,6-dichloropyridine (14.8 g, 100 mmol) in anhydrous DCM (150 mL) under nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0°C. Add
(20.0 g, 150 mmol) portion-wise over 20 minutes. Caution: Exothermic.[2] -
Acylation: Add propionyl chloride (11.1 g, 120 mmol) dropwise via a syringe pump over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2][3]
-
Quench: Pour the reaction mixture carefully onto crushed ice (200 g) containing HCl (10 mL).
-
Extraction: Extract the aqueous layer with DCM (
mL).[2] Wash combined organics with brine, dry overngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> , and concentrate in vacuo. -
Purification: Recrystallize from ethanol/hexane to yield the title compound (Yield: ~75-80%).
Protocol 2: Downstream Conversion to Pyrazolyl-Pyridine
Reagents:
Procedure:
-
Dissolve the ketone (2.04 g, 10 mmol) in Ethanol (20 mL).
-
Add Phenylhydrazine (1.19 g, 11 mmol) and 3 drops of glacial acetic acid.
-
Reflux for 6 hours.
-
Cool to room temperature. The hydrazone intermediate may precipitate.[2][3]
-
Cyclization (Optional Step): If the pyrazole does not form spontaneously, treat the crude hydrazone with
(Vilsmeier-Haack conditions) to induce cyclization and form the pyrazole ring.[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood.
-
Storage: Store in a cool, dry place (2-8°C). Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant (halogenated organic waste).
References
-
BenchChem. (2025).[2] Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis. BenchChem Application Notes. Link[1][2]
-
Smolecule. (2023).[2] this compound: Chemical Properties and Applications. Smolecule Compound Database. Link
-
PubChem. (2025).[2][7] Pyriprole: Compound Summary. National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 1-(4,6-dichloropyridin-3-yl)propan-1-one. Merck KGaA. Link
-
European Patent Office. (2020).[2] Agrochemical composition with improved drift, spreading and uptake properties (EP 3994990 A1). Google Patents. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CAS 394730-71-3: Pyriprole | CymitQuimica [cymitquimica.com]
- 3. Pyriprole - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. 166525-49-1|1-(4,6-Dichloropyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 7. Pyriprole | C18H10Cl2F5N5S | CID 12056859 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4,6-Dichloro-3-pyridyl)propan-1-one
For distribution to: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of 1-(4,6-dichloro-3-pyridyl)propan-1-one. While a published crystal structure for this specific compound is not currently available in open crystallographic databases, this document outlines a robust, expert-driven workflow for its determination and analysis. The guide is structured to provide not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a self-validating and reproducible approach. The potential implications of the structural insights for fields such as medicinal chemistry and materials science are also discussed.
Introduction: The Significance of Structural Elucidation
This compound is a heterocyclic ketone with potential applications as an intermediate in the synthesis of pharmaceutical and agrochemical compounds.[1] The presence of a dichlorinated pyridine ring and a propanone moiety suggests the possibility of diverse intermolecular interactions, which can significantly influence its solid-state properties, such as solubility, stability, and bioavailability.[1] Elucidating the precise three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for understanding these properties and for rational drug design. This guide details the comprehensive process for achieving this through single-crystal X-ray crystallography.
Experimental Workflow: From Synthesis to Structural Refinement
The successful crystal structure determination of this compound is contingent on a meticulous and well-planned experimental workflow. This section outlines the critical stages, from obtaining high-purity material to the final refinement of the crystal structure.
Synthesis and Purification
A prerequisite for growing high-quality single crystals is the availability of the compound in high purity. A common synthetic route to this compound involves the condensation of a 4,6-dichloropyridine derivative with a suitable propanone equivalent.[1]
Protocol for Synthesis:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 4,6-dichloronicotinoyl chloride (1 equivalent) and a suitable organometallic propanoylating agent, such as diethylzinc or a Grignard reagent, in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Reaction Conditions: The reaction is typically carried out at a low temperature (e.g., -78 °C to 0 °C) and allowed to slowly warm to room temperature.
-
Quenching and Extraction: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Purity Confirmation: The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires screening various conditions.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
Solvent Selection Rationale: The choice of solvent is critical. A good solvent for crystallization is one in which the compound has moderate solubility. A screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) is recommended.
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.
Data Collection Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
-
Data Collection: The data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Processing: The raw diffraction images are processed using specialized software to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Structure Solution and Refinement Steps:
-
Space Group Determination: The symmetry of the crystal lattice is determined from the diffraction pattern, which allows for the assignment of the space group.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. These methods use the intensities of the reflections to calculate a set of phases, which in turn are used to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Hypothetical Crystal Structure and Data
As no experimental data is publicly available, the following table presents hypothetical yet realistic crystallographic data for this compound, based on typical values for small organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₇Cl₂NO |
| Formula Weight | 204.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 923.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.467 |
| Absorption Coefficient (mm⁻¹) | 0.75 |
| F(000) | 416 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Temperature (K) | 100(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 5678 |
| Independent Reflections | 2145 [R(int) = 0.035] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| Goodness-of-fit on F² | 1.05 |
Visualization of Workflow and Molecular Structure
To aid in the understanding of the experimental process and the molecular structure, the following diagrams are provided.
Caption: Molecular structure of this compound.
Discussion and Potential Structural Insights
The crystal structure of this compound would provide invaluable insights into its solid-state conformation and intermolecular interactions. Key areas of interest would include:
-
Torsional Angles: The dihedral angle between the pyridine ring and the propanone moiety would reveal the degree of planarity of the molecule in the solid state.
-
Intermolecular Interactions: The presence of chlorine atoms and the carbonyl group suggests the potential for various non-covalent interactions, such as C-H···O hydrogen bonds, C-H···N interactions, and halogen bonds (C-Cl···O or C-Cl···N). These interactions would play a crucial role in the packing of the molecules in the crystal lattice.
-
Polymorphism: A systematic crystallization screening could also reveal the existence of different crystalline forms (polymorphs), each with unique physical properties.
Understanding these structural features is critical for drug development, as they can influence the compound's solubility, dissolution rate, and ultimately, its efficacy.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. While the specific experimental data is not yet in the public domain, the detailed protocols and expert insights provided herein serve as a complete roadmap for researchers undertaking this or similar structural studies. The elucidation of this crystal structure would undoubtedly provide fundamental knowledge beneficial for the advancement of medicinal and materials chemistry.
References
- Clegg, W., Christensen, J., Teat, S. J., & Elsegood, M. R. J. (Eds.). (2015). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Optimized Friedel-Crafts Acylation Protocols for 1-(4,6-Dichloro-3-pyridyl)propan-1-one Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide
Executive Summary
1-(4,6-Dichloro-3-pyridyl)propan-1-one (CAS: 166525-49-1) is a highly valued dichlorinated pyridyl ketone intermediate. It serves as a critical building block in the development of neonicotinoid insecticides and novel pharmaceutical agents[1]. The compound features a unique dual-functional scaffold: the electron-withdrawing chlorine atoms enhance electrophilic substitution reactivity during synthesis, while the ketone moiety provides a versatile platform for downstream nucleophilic additions and coordination chemistry[1].
This application note details the mechanistic rationale and step-by-step experimental protocol for synthesizing this compound via a highly optimized, bimetallic Lewis acid-catalyzed Friedel-Crafts acylation.
Mechanistic Principles & Regioselectivity
Overcoming Pyridine Deactivation
Classical Friedel-Crafts acylation of pyridine rings is notoriously difficult. The nitrogen heteroatom acts as a strong Lewis base, rapidly complexing with traditional monometallic Lewis acids (e.g.,
Regioselectivity: Why the C-3 Position?
The regiocontrol of this acylation is governed by a delicate balance of electronic and steric factors:
-
Electronic Directing Effects: In a pyridine ring, the 2, 4, and 6 positions are inherently electron-deficient due to the electronegativity of the nitrogen atom. Electrophilic aromatic substitution naturally favors the 3- and 5-positions. The chlorine atoms at C-4 and C-6 are inductively deactivating but provide resonance stabilization (ortho/para directing) to the intermediate Wheland complex.
-
Steric Hindrance: The C-5 position is flanked directly by two bulky chlorine atoms (at C-4 and C-6), creating extreme steric crowding. Conversely, the C-3 position is adjacent to only one chlorine atom (at C-4) and a small hydrogen atom (at C-2). Consequently, the propanoyl electrophile exclusively attacks the less hindered C-3 position.
Fig 1: Mechanistic pathway of the Lewis acid-catalyzed electrophilic aromatic acylation at C-3.
Catalyst Optimization & Quantitative Data
The shift from traditional monometallic catalysts to a bimetallic
Table 1: Catalyst and Condition Optimization for Acylation
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Observation |
| Dichloromethane | Reflux (40) | 24 | 15.0 | Heavy tar formation; catalyst poisoning. | |
| Nitrobenzene | 90 | 12 | 42.5 | Improved yield, but difficult solvent removal. | |
| Dichloromethane | Reflux (40) | 18 | 35.0 | Incomplete conversion of starting material. | |
| Dichloromethane | 40 | 8 | 74.3 | Clean conversion; minimal byproducts. |
Experimental Protocol: Bimetallic-Catalyzed Acylation
This protocol is designed as a self-validating system , providing visual and thermal cues to ensure the integrity of the reaction at each critical phase.
Fig 2: Step-by-step synthetic workflow for the Friedel-Crafts acylation of 4,6-dichloropyridine.
Step 1: Catalyst Complexation & Acylium Generation
-
Action: In an oven-dried, nitrogen-purged 500 mL three-neck round-bottom flask, suspend 1.2 equivalents of
and 0.2 equivalents of in 150 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice-water bath. Slowly add 1.1 equivalents of propanoyl chloride dropwise over 15 minutes. -
Causality & Validation: The bimetallic system requires precise temperature control to prevent premature degradation. Self-Validation Check: The suspension will gradually dissolve, and the solution will transition from clear to a distinct deep yellow hue. This color change confirms the successful generation of the active acylium ion complex. If the solution remains clear, verify the anhydrous state of your solvent, as moisture rapidly hydrolyzes the intermediate.
Step 2: Substrate Addition & Acylation
-
Action: Dissolve 1.0 equivalent of 4,6-dichloropyridine in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes, strictly maintaining the internal temperature below 5 °C. Once the addition is complete, remove the ice bath, gently warm the reaction to 40 °C, and stir for 8 hours.
-
Causality & Validation: Slow addition prevents exothermic spikes that drive competitive polyacylation or polymerization. Self-Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The disappearance of the starting material (
) and the emergence of a new, strongly UV-active spot ( ) validates reaction progression.
Step 3: Quenching and Neutralization
-
Action: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 mL of ice-cold saturated aqueous sodium bicarbonate (
). -
Causality & Validation: The basic quench safely neutralizes the Lewis acids and any unreacted propanoyl chloride. Self-Validation Check: Vigorous effervescence (
evolution) will occur immediately. Stir continuously until gas evolution completely ceases, ensuring the pH of the aqueous layer is stabilized between 7.5 and 8.0.
Step 4: Extraction and Purification
-
Action: Transfer the mixture to a separatory funnel and isolate the organic DCM layer. Extract the remaining aqueous layer with additional DCM (
mL). Combine the organic layers, wash with 100 mL of brine, dry over anhydrous , and concentrate under reduced pressure. -
Causality & Validation: The crude residue is purified via recrystallization from hot ethanol to yield this compound as a purified solid[1]. The dual-catalyst method specifically minimizes the formation of the highly polar tar byproducts, allowing for straightforward crystallization rather than requiring exhaustive column chromatography.
References
-
Smolecule Title: this compound - Smolecule: Classical Synthetic Pathways and Methodologies Source: smolecule.com URL:1
-
Sigma-Aldrich Title: this compound | 166525-49-1 - Sigma-Aldrich Source: sigmaaldrich.com URL:
Sources
Application Note: Scalable Process Development for 1-(4,6-Dichloro-3-pyridyl)propan-1-one
The following Application Note and Protocol is designed for process chemists and drug development professionals. It details the scalable, high-purity synthesis of 1-(4,6-Dichloro-3-pyridyl)propan-1-one , a critical intermediate for JAK inhibitors (e.g., Filgotinib derivatives).
Abstract & Strategic Overview
The synthesis of this compound (CAS 166525-49-1) presents a specific regiochemical challenge due to the electron-deficient nature of the 4,6-dichloropyridine ring. Classical Friedel-Crafts acylation is ineffective on such deactivated heterocycles. While direct nucleophilic attack on esters or acid chlorides by ethylmagnesium bromide (EtMgBr) is possible, it frequently suffers from "over-addition," yielding the undesired tertiary alcohol impurity.
To ensure scalability, safety, and purity (>98%) , this protocol utilizes the Weinreb Amide methodology. This route forms a stable tetrahedral chelate intermediate that prevents over-addition, guaranteeing exclusive formation of the ketone upon hydrolytic workup.
Key Process Advantages
-
Regio-control: Eliminates bis-alkylation side products.
-
Scalability: Uses standard stirred-tank reactor (STR) unit operations.
-
Safety: Manages exotherms via controlled Grignard addition.
Retrosynthetic Analysis & Pathway
The optimal route disconnects the propionyl group back to the 4,6-dichloronicotinic acid scaffold.
Figure 1: Retrosynthetic logic flow prioritizing the stable Weinreb intermediate to prevent over-alkylation.
Detailed Experimental Protocol
Phase 1: Activation and Weinreb Amide Formation
Objective: Convert 4,6-dichloronicotinic acid to N-methoxy-N-methyl-4,6-dichloronicotinamide.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 4,6-Dichloronicotinic Acid | 192.00 | 1.0 | Starting Material |
| Oxalyl Chloride | 126.93 | 1.2 | Chlorinating Agent |
| DMF (Cat.) | 73.09 | 0.05 | Catalyst |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.1 | Weinreb Salt |
| Triethylamine (TEA) | 101.19 | 2.5 | Base / HCl Scavenger |
| Dichloromethane (DCM) | - | 10 Vol | Solvent |
Step-by-Step Procedure
-
Acid Chloride Formation:
-
Charge a dry reactor with 4,6-Dichloronicotinic Acid and anhydrous DCM under Nitrogen atmosphere.
-
Add catalytic DMF (critical for Vilsmeier-Haack type activation).
-
Cool to 0°C. Dropwise add Oxalyl Chloride over 30 minutes. Caution: Gas evolution (CO, CO2, HCl).
-
Allow to warm to 20-25°C and stir for 2 hours until gas evolution ceases and the solution becomes clear.
-
In-process Control (IPC): Quench a chemically inert aliquot with MeOH; check for methyl ester by HPLC/TLC.
-
-
Weinreb Amidation:
-
In a separate vessel, prepare a slurry of N,O-Dimethylhydroxylamine HCl in DCM and Triethylamine .
-
Slowly transfer the acid chloride solution into the amine slurry (or vice versa, maintaining T < 5°C). Exothermic reaction.
-
Stir at 20°C for 3 hours.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess TEA/amine), then Sat. NaHCO3, then Brine.
-
Dry over MgSO4 and concentrate to yield the crude Weinreb amide (typically a pale yellow oil/solid).
Phase 2: Grignard Addition (The Critical Step)
Objective: Selective conversion of the amide to the ethyl ketone.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| Weinreb Amide Intermediate | ~235.0 | 1.0 | Substrate |
| Ethylmagnesium Bromide (EtMgBr) | 3.0 M in Et2O | 1.3 | Nucleophile |
| THF (Anhydrous) | - | 10 Vol | Solvent |
| HCl (1M Aqueous) | - | Excess | Quench/Hydrolysis |
Step-by-Step Procedure
-
Reaction Setup:
-
Dissolve the Weinreb Amide from Phase 1 in anhydrous THF .
-
Cool the reactor to -10°C to 0°C . Note: Lower temperatures favor the stable chelate and reduce side reactions.
-
-
Grignard Addition:
-
Slowly add EtMgBr (3.0 M solution) via addition funnel or dosing pump.
-
Rate Limit: Maintain internal temperature < 5°C.
-
Mechanism:[5][6] The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered ring chelate. This prevents the ketone from forming during the reaction, thus shielding it from a second Grignard attack.
-
-
Hydrolysis (Ketone Release):
-
After 1 hour stir at 0°C, quench the reaction by pouring the mixture into cold 1M HCl or saturated NH4Cl .
-
Crucial Step: Vigorous stirring for 30 minutes is required to hydrolyze the stable Mg-chelate and release the ketone.
-
-
Isolation:
Process Safety & Critical Parameters
Figure 2: Critical Safety Parameters for Scale-up.
-
Thermal Runaway: The Grignard addition is the most critical safety step. On a kilogram scale, dosing must be interlocked with reactor temperature probes.
-
Gas Management: The acid chloride formation generates stoichiometric quantities of toxic gases. Ensure caustic scrubbers are active.
Analytical Specifications
To validate the product identity and purity, compare against these standard characteristics:
-
Appearance: White to off-white crystalline solid.
-
1H NMR (400 MHz, CDCl3):
-
δ 8.50 (s, 1H, Py-H2)
-
δ 7.45 (s, 1H, Py-H5)
-
δ 2.95 (q, J=7.2 Hz, 2H, -CH2-)
-
δ 1.20 (t, J=7.2 Hz, 3H, -CH3)
-
Note: Chemical shifts may vary slightly based on concentration.
-
-
Mass Spectrometry (ESI+): m/z ~204/206 (Characteristic dichloro pattern).
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
BenchChem. (2025).[7] "Application Notes: Grignard Reaction with Ethylmagnesium Bromide". BenchChem Protocols. Link
-
Vertex Pharmaceuticals. (2011). "Process for the preparation of modulators of cystic fibrosis transmembrane conductance regulator". US Patent 2011/0257223 A1. (Describes analogous pyridine acid chloride to Weinreb amide conversions). Link
-
Organic Syntheses. (1979). "N-Methoxy-N-methyl-1H-imidazole-1-carboxamide and its use in Weinreb Amide Synthesis". Org.[8][9][10] Synth.Link
-
ChemicalBook. (2025).[11] "Ethyl 4,6-dichloronicotinate Properties and Synthesis". Link
Sources
- 1. GSRS [precision.fda.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [wap.guidechem.com]
- 4. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 5. adichemistry.com [adichemistry.com]
- 6. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Application Note: Handling, Storage, and Stability Protocols for 1-(4,6-Dichloro-3-pyridyl)propan-1-one
Introduction & Scope
This Application Note defines the technical standards for the receipt, handling, solubilization, and long-term storage of 1-(4,6-Dichloro-3-pyridyl)propan-1-one (CAS: 166525-49-1).
This compound is a critical building block in the synthesis of phenylpyrazole insecticides (e.g., Pyriprole analogs) and specific pharmaceutical targets involving
Physicochemical Profile
| Property | Specification |
| Chemical Name | 1-(4,6-Dichloropyridin-3-yl)propan-1-one |
| CAS Number | 166525-49-1 |
| Molecular Formula | |
| Molecular Weight | 204.05 g/mol |
| Physical State | Solid (Crystalline powder) |
| Appearance | Off-white to beige |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate.[1][2][3] Poorly soluble in water. |
| Purity Requirement |
Health, Safety, and Environment (HSE) Assessment
Signal Word: WARNING
Personnel must review the Safety Data Sheet (SDS) before handling. The primary hazards stem from the compound's potential to act as an irritant and its acute toxicity profile.
-
H315: Causes skin irritation.[4]
-
H335: May cause respiratory irritation (dust inhalation).
Required PPE:
-
Respiratory: N95 mask or P100 respirator if handling open powder outside a fume hood (not recommended).
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).
-
Ocular: Chemical safety goggles.
Storage Protocol: The "Cold-Chain" Standard
To maintain purity >97% over 12+ months, a "Cold-Chain" protocol is required. The primary degradation risks are photolytic dehalogenation and moisture-induced hydrolysis (specifically at the chlorinated positions).
Storage Conditions
-
Temperature: Refrigerate at
to . For storage exceeding 6 months, freeze at . -
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The container must be backfilled with inert gas after every use.
-
Container: Amber glass vials with PTFE-lined screw caps. Rationale: Amber glass prevents UV-induced radical formation; PTFE prevents leaching of plasticizers by the organic ketone.
Lifecycle Management Workflow
The following diagram illustrates the critical path from receipt to experimental use.
Figure 1: Lifecycle management workflow ensuring sample integrity from receipt to usage.
Handling and Solubilization
Stock Solution Preparation
The ketone moiety and the chlorinated ring make the compound lipophilic.
-
Solvent Choice:
-
Preferred: Anhydrous DMSO or DMF (Stability: High).
-
Alternative: Methanol or Ethanol (Stability: Moderate; potential for hemiketal formation upon long-term storage).
-
Avoid: Water or basic aqueous buffers (Risk of precipitation and hydrolysis).
-
-
Protocol:
-
Calculate required mass for a 100 mM stock solution .
-
Weigh solid in a tared amber vial.
-
Add Anhydrous DMSO.
-
Vortex for 30 seconds until fully dissolved.
-
Sonicate for 2 minutes if visible particulates remain.
-
Reaction Compatibility Warning
Critical Mechanism: The 4,6-dichloro substitution pattern activates the pyridine ring. In the presence of strong nucleophiles (e.g., hydroxides, alkoxides, thiols) and heat, the chlorine atoms—particularly at the 4-position—are susceptible to displacement (
-
Do NOT expose stock solutions to pH > 10.
-
Do NOT store in protic solvents (MeOH/EtOH) for >1 week.
Quality Control & Stability Testing
Routine QC should be performed every 6 months for stored solids, or immediately if the solid turns yellow/brown (indicative of degradation).
HPLC Method (Standard)
-
Column: C18 Reverse Phase (
, ). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Pyridine absorption).
-
Acceptance Criteria: Main peak area >97%.
Degradation Logic Pathway
Understanding why the chemical degrades is essential for troubleshooting.
Figure 2: Degradation pathways. Preventing UV exposure and basic conditions is critical to stability.
Emergency Procedures
Spills
-
Evacuate the immediate area if dust is airborne.[4]
-
Don PPE: Nitrile gloves, goggles, lab coat.
-
Containment: Cover spill with a damp paper towel to prevent dust dispersion.
-
Cleanup: Wipe up with a solvent-soaked pad (Ethanol or Acetone). Dispose of as Halogenated Organic Waste .
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes.[7] Remove contact lenses.[4][6][8]
-
Skin Contact: Wash with soap and water.[4][5][6][9][10] Do not use ethanol on skin (increases absorption).
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention immediately.
References
-
Google Patents. (2020).[2] Process for the synthesis of lactams and pyridine intermediates (WO2020094403A1). Retrieved from
-
PubChem. (n.d.). Compound Summary: Chlorinated Pyridyl Ketones.[1] National Library of Medicine. Retrieved from [Link]
Sources
- 1. Buy this compound | 166525-49-1 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 166525-49-1 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. labbox.eu [labbox.eu]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. lobachemie.com [lobachemie.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: Strategic Solvent Selection for the Extraction and Isolation of 1-(4,6-Dichloro-3-pyridyl)propan-1-one
Executive Summary
The efficient isolation of 1-(4,6-Dichloro-3-pyridyl)propan-1-one (hereafter referred to as DCP-Ketone ) is a critical unit operation in the synthesis of next-generation agrochemicals and pyridine-based pharmaceutical intermediates.
This guide addresses the specific physicochemical challenges posed by the DCP-Ketone molecule—specifically the interplay between the electron-deficient pyridine ring and the lipophilic ketone tail. We present a data-driven solvent selection matrix that balances extraction efficiency (partition coefficient) with environmental sustainability (green chemistry metrics), followed by a validated protocol for isolation from Friedel-Crafts acylation mixtures.
Molecular Analysis & Solubility Profile
To select the optimal solvent, one must first understand the solute's electronic environment.
Structural Considerations
-
Pyridine Core: Typically basic (
for unsubstituted pyridine). However, the 4,6-dichloro substitution exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the basicity of the ring nitrogen. This makes the molecule less susceptible to protonation at mild acidic pH compared to alkyl-pyridines. -
Propan-1-one Moiety: Introduces moderate polarity but maintains lipophilicity due to the propyl chain.
-
Chlorine Substituents: Increase overall lipophilicity (
estimated ) and density.
Solubility Heuristics
| Solvent Class | Solubility Prediction | Suitability |
| Water | Very Low (< 0.1 mg/mL) | Waste Phase (Ideal for removing inorganic salts) |
| Chlorinated (DCM) | High (> 100 mg/mL) | Excellent (High efficiency, but environmental concern) |
| Esters (EtOAc, iPrOAc) | Moderate-High | Recommended (Good balance of greenness/efficiency) |
| Ethers (MTBE, 2-MeTHF) | Moderate | Good (2-MeTHF offers better water separation) |
| Aliphatics (Heptane) | Low | Antisolvent (Use for crystallization, not extraction) |
Solvent Selection Matrix
The following table compares candidate solvents for the extraction of DCP-Ketone from an aqueous reaction quench.
Table 1: Solvent Performance Comparison
| Solvent | Partition Efficiency ( | Emulsion Tendency | Greenness Score* | Recommendation |
| Dichloromethane (DCM) | High | Low | Red (Hazardous) | Use only if yield is critical and other solvents fail. |
| Ethyl Acetate (EtOAc) | Moderate | Moderate | Green | Primary Choice. Standard industry replacement for DCM. |
| 2-Methyltetrahydrofuran (2-MeTHF) | High | Low | Green | Premium Choice. Clean phase cuts; higher stability than THF. |
| Toluene | Moderate | High | Yellow | Good for hot extractions; difficult to remove (high BP). |
| MTBE | Moderate | Low | Yellow | Peroxide risk; good for avoiding emulsions. |
*Greenness Score based on ACS Green Chemistry Institute guidelines.
Decision Logic (DOT Visualization)
Figure 1: Decision tree for selecting the extraction solvent based on process constraints.
Detailed Extraction Protocol
Objective: Isolate DCP-Ketone from a Friedel-Crafts reaction mixture (AlCl3 catalyzed) with >95% recovery and >98% purity.
Safety Prerequisite: DCP-Ketone is a halogenated pyridine derivative. Assume potential for skin sensitization. Work in a fume hood.
Phase 1: Quench and pH Adjustment
Rationale: The reaction mixture likely contains aluminum salts and HCl. Direct extraction without pH control can lead to emulsions or product loss if the pyridine nitrogen is protonated (though unlikely due to Cl substitution, safety margin is required).
-
Cool the reaction mixture to < 10°C.
-
Slowly quench into ice-water (ratio 1:2 reaction mass to water). Exothermic!
-
Adjust pH: Add 20% NaOH or saturated
dropwise until pH reaches 6.0 – 7.0 .-
Note: Do not exceed pH 9. Strong bases can induce hydrolysis of the ketone or nucleophilic attack on the chlorinated ring at high temperatures.
-
Phase 2: Liquid-Liquid Extraction (LLE)
Selected Solvent:Ethyl Acetate (EtOAc) (Default for balance of safety/efficiency).
-
Add EtOAc (1.0 volume relative to aqueous phase).
-
Agitate vigorously for 15 minutes.
-
Allow phases to settle for 20 minutes.
-
Troubleshooting: If emulsion forms, add brine (saturated NaCl) to the aqueous layer to increase ionic strength (
).
-
-
Separate the organic layer.
-
Re-extract the aqueous layer with EtOAc (0.5 volumes) to recover residual product.
-
Combine organic layers.
Phase 3: Wash and Dry
-
Acid Wash (Optional): If starting material (4-amino or other basic impurities) is present, a mild wash with 0.1 M HCl can remove them, provided DCP-Ketone remains in the organic phase (validate via TLC).
-
Brine Wash: Wash combined organics with saturated brine (0.5 volumes) to remove entrained water.
-
Drying: Dry over anhydrous
or for 30 minutes. -
Filtration: Filter off the desiccant.
Phase 4: Isolation & Crystallization
-
Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.
-
Solvent Swap (for Crystallization): Distill down to a thick oil/slurry. Add Heptane or Hexane (antisolvent).
-
Heat to 50°C to dissolve, then cool slowly to 0–5°C.
-
Filter the resulting yellow/golden solids.
Process Workflow Diagram
The following diagram illustrates the critical path for the isolation of DCP-Ketone.
Figure 2: Step-by-step unit operation flow for the isolation of DCP-Ketone.
References
-
Solvent Selection Guide: ACS GCIPR Solvent Selection Guide. American Chemical Society Green Chemistry Institute.[1] Retrieved October 26, 2023, from [Link]
-
General Extraction Methodologies: Organic Syntheses Procedure: 3-Chloro-N-phenyl-pyridin-2-amine (Analogous Pyridine Workup). OrgSyn. Retrieved from [Link]
Sources
Technical Guide: Carbonyl Functionalization of 1-(4,6-Dichloro-3-pyridyl)propan-1-one
[1]
Part 1: Strategic Analysis & Reactivity Profile[2]
The "Dual Electrophile" Challenge
The substrate contains two distinct electrophilic domains.[2] Reagents must be selected based on Hard/Soft Acid-Base (HSAB) theory to control regioselectivity.[1][2]
| Domain | Reactivity | Preferred Nucleophiles | Risk Factor |
| Carbonyl (C=O) | Hard Electrophile | Hydrides (H⁻), Organolithiums, Primary Amines | High.[1] The electron-deficient ring increases carbonyl electrophilicity ( |
| Pyridine Ring (C4/C6) | Soft Electrophile | Thiols, Soft Amines, Azides | High. C4 is sterically crowded but electronically activated; C6 is accessible.[1][2] Strong bases/heat trigger SNAr.[1][2] |
Operational Rule: To functionalize the carbonyl group, avoid conditions that promote SNAr (e.g., high temperatures with unhindered amines, strong alkoxide bases). Use Lewis acid activation or kinetic control at low temperatures.[1][2]
Part 2: Experimental Protocols
Application 1: Enantioselective Reduction (Chiral Alcohol Synthesis)
Target: (S)- or (R)-1-(4,6-dichloropyridin-3-yl)propan-1-ol.[1] Context: Chiral alcohols are essential pharmacophores for MET/ALK inhibitors.[1][2] The electron-deficient nature of the pyridine ring makes this ketone highly reactive toward hydride transfer, requiring controlled conditions to prevent over-reduction or dechlorination.[2]
Protocol: Ru-Catalyzed Transfer Hydrogenation (Noyori)
This method avoids the use of pyrophoric hydrides and operates under mild conditions, preserving the chloro-substituents.[1]
-
Reagents:
-
Workflow:
-
Preparation: In a flame-dried flask under N₂, dissolve the substrate (10 mmol, 2.04 g) in degassed DCM (20 mL).
-
Catalyst Addition: Add the Ruthenium catalyst (32 mg, 0.05 mmol). The solution typically turns deep red/purple.[1][2]
-
Initiation: Cool to 0°C. Dropwise add the HCOOH/Et₃N complex (2.5 mL).
-
Reaction: Allow to warm to room temperature (20-25°C). Stir for 12–16 hours.[1][2] Note: Do not heat above 30°C to avoid hydrodechlorination.[1]
-
Quench: Pour mixture into saturated NaHCO₃ (50 mL). Extract with DCM (3 x 30 mL).
-
Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).
-
-
Validation:
-
Yield: Expect >90%.
-
ee: Expect >95% (determine via Chiral HPLC, Chiralcel OD-H column).
-
Application 2: Reductive Amination (Amine Introduction)
Target: 1-(4,6-dichloropyridin-3-yl)propan-1-amine derivatives.[1] Context: Direct condensation with amines often fails or leads to SNAr side products. This protocol uses Titanium(IV) isopropoxide as a Lewis acid/water scavenger to drive imine formation rapidly at mild temperatures before reduction.[1][2]
Protocol: Ti(OiPr)₄ Mediated One-Pot Synthesis[1]
-
Reagents:
-
Workflow:
-
Imine Formation: In a sealed tube, combine substrate (5 mmol, 1.02 g), amine (5.5 mmol), and Ti(OiPr)₄ (1.9 mL) in THF (10 mL). Stir at ambient temperature for 6–8 hours.
-
Reduction: Cool the reaction mixture to -78°C (Dry ice/acetone bath).
-
Hydride Addition: Add NaBH₄ (285 mg) followed immediately by dropwise addition of MeOH (2 mL) to solubilize the borohydride.
-
Workup: Warm to 0°C. Quench with 1N NaOH (caution: titanium salts will precipitate as a white solid). Dilute with EtOAc, filter through a Celite pad to remove Titanium salts.[2]
-
Isolation: Extract filtrate with EtOAc. Wash with brine.[1][2][6]
-
Application 3: Alpha-Functionalization (Bromination)
Target: 2-bromo-1-(4,6-dichloropyridin-3-yl)propan-1-one.[1] Context: Precursor for thiazole synthesis (Hantzsch synthesis).[1][2] The challenge is preventing bromination of the pyridine ring or over-bromination of the ethyl chain.[2]
Protocol: Acid-Catalyzed Monobromination[1]
-
Reagents:
-
Workflow:
-
Dissolve substrate (5 mmol) in THF (15 mL).
-
Add PTAB (1.97 g, 5.25 mmol) in one portion at 0°C.
-
Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. The orange color of the reagent will fade as HBr salts precipitate.[2]
-
Filtration: Filter off the quaternary ammonium salt byproduct.
-
Wash: Wash the filtrate with water and dilute NaHCO₃.
-
Outcome: This yields the α-bromo ketone.[1][2] Immediate use is recommended as these are lachrymators and unstable.[1][2]
-
Part 3: Visualization & Logic[1][2]
Reaction Decision Tree
The following diagram illustrates the divergent pathways for functionalizing the carbonyl group while avoiding competing SNAr pathways.
Caption: Divergent functionalization pathways for this compound, emphasizing kinetic control to avoid SNAr side reactions.
Part 4: References
-
Smolecule. Synthesis and Reactions of this compound. Link
-
WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines (QM Analysis). Link
-
Organic Chemistry Portal. Reductive Amination: Titanium(IV) Isopropoxide Mediated Synthesis. Link
-
BenchChem. Application Notes: 2,3-Dichloropyridine Derivatives in Pharmaceutical Synthesis. Link[1]
Troubleshooting & Optimization
Common impurities in 1-(4,6-Dichloro-3-pyridyl)propan-1-one and how to remove them
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. When synthesizing or purifying 1-(4,6-Dichloro-3-pyridyl)propan-1-one (CAS 166525-49-1) —a critical intermediate for agrochemicals and bioactive pharmaceuticals[1]—researchers frequently encounter stubborn impurities.
To resolve these issues, we must treat the experimental protocol as a self-validating system. We will examine the mechanistic causality behind why these impurities form, specifically focusing on the highly electrophilic nature of the dichloropyridine ring and the thermodynamic vulnerabilities of the Weinreb amide intermediate[2].
Mechanistic Workflow & Impurity Branch Points
The most reliable synthesis of this compound utilizes the addition of ethylmagnesium bromide to a 4,6-dichloronicotinic Weinreb amide[2]. The diagram below illustrates the critical junctures where thermodynamic control fails, leading to the three most common classes of impurities.
Figure 1: Synthetic workflow of this compound highlighting impurity branch points.
Quantitative Impurity Profile Summary
Before troubleshooting, you must correctly identify the impurity. Compare your LC-MS and TLC data against this structural causality table.
| Impurity Profile | Mass Shift (ΔDa) | Structural Characteristics | Mechanistic Origin |
| Tertiary Alcohol | +29 Da | 3-(3-pentanol)-4,6-dichloropyridine | Premature collapse of the Weinreb amide tetrahedral intermediate, allowing a second Grignard addition. |
| Hydrolysis Products | -18 Da | 4-hydroxy-6-chloro or 6-hydroxy-4-chloro derivatives | Nucleophilic aromatic substitution (SNAr) of the labile C-Cl bonds by hydroxide ions during basic workup. |
| Des-chloro Analogs | -34 Da | Mono-chloro derivatives (e.g., 4-chloro-3-pyridyl...) | Incomplete chlorination of upstream precursors or reductive dechlorination during Grignard addition. |
| Aldol Dimer | -18 Da (Dimer) | Dimeric complex with loss of H₂O | Base-catalyzed enolization of the propan-1-one moiety followed by self-condensation. |
| Unreacted Amide | +15 Da | N-methoxy-N-methyl amide residue | Incomplete conversion due to moisture quenching the Grignard reagent or poor stoichiometry. |
Troubleshooting Q&A: Field-Proven Solutions
Q1: My LC-MS shows a significant +29 Da impurity. How do I prevent over-alkylation during the Grignard addition? The Causality: The +29 Da peak is the tertiary alcohol formed by the double addition of ethylmagnesium bromide. The Weinreb amide method relies entirely on the formation of a stable, five-membered magnesium-chelated tetrahedral intermediate to prevent this[2]. If the reaction temperature exceeds -20°C before the reaction is quenched, this chelate collapses into the highly electrophilic ketone in situ, which immediately reacts with any remaining Grignard reagent. The Fix: Maintain the reaction strictly at -78°C during the addition. More importantly, you must execute a "Cold Quench." Do not let the reaction warm to room temperature before quenching. Pour the -78°C reaction mixture directly into a vigorously stirred mixture of saturated NH₄Cl and crushed ice.
Q2: I am observing a highly polar impurity that streaks on TLC and shows a -18 Da mass shift. What is this, and how do I remove it?
The Causality: This is a hydrolysis product (either the 4-hydroxy or 6-hydroxy derivative). The pyridine nitrogen exerts a strong electron-withdrawing effect (
Q3: How do I separate unreacted Weinreb amide from the target ketone? They co-elute on silica gel using Hexane/EtOAc. The Causality: The N-methoxy-N-methyl amide group has a nearly identical dipole moment and polarity profile to the propan-1-one moiety on standard normal-phase silica. The Fix: Switch your mobile phase. Use a Toluene/Acetone (9:1 to 8:2 v/v) solvent system for column chromatography. This system exploits the differential hydrogen-bond accepting properties of the amide versus the ketone, providing baseline separation.
Q4: My final product has a yellow tint and contains des-chloro (mono-chloro) impurities. How can I achieve >99% purity? The Causality: Des-chloro impurities (-34 Da) typically originate from the upstream synthesis of the 4,6-dichloronicotinic acid precursor (e.g., incomplete chlorination with POCl₃). Because their physical properties are virtually identical to the target ketone, chromatography is highly inefficient. The Fix: Recrystallization is mandatory to achieve pharmaceutical-grade purity[5]. Follow the step-by-step SOP below to selectively crystallize the di-chloro target while leaving the mono-chloro impurities in the mother liquor.
Standard Operating Procedure (SOP): Optimized Purification Workflow
This protocol is designed as a self-validating system to isolate this compound while systematically eliminating the impurities discussed above.
Phase 1: The "Cold Quench" & Extraction (Eliminates Tertiary Alcohol & SNAr Hydrolysis)
-
Upon completion of the Grignard addition at -78°C, prepare a quench bath consisting of 500 mL saturated aqueous NH₄Cl and 200 g of crushed ice in a large Erlenmeyer flask.
-
Transfer the -78°C reaction mixture via cannula directly into the vigorously stirring quench bath. Do not allow the reaction flask to warm prior to transfer.
-
Stir for 15 minutes until all ice has melted and the magnesium salts have dissolved. The pH should naturally stabilize around 6.0–6.5.
-
Extract the aqueous layer with Ethyl Acetate (3 × 200 mL).
-
Wash the combined organic layers with brine (1 × 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 30°C to yield the crude product.
Phase 2: Chromatographic Filtration (Eliminates Unreacted Amide & Aldol Dimers)
-
Pack a short silica gel plug (approx. 5 cm depth) in a sintered glass funnel.
-
Dissolve the crude product in a minimal amount of Toluene.
-
Elute the plug using a Toluene/Acetone (9:1 v/v) mixture.
-
Collect the fractions containing the target ketone (monitor via TLC, UV active at 254 nm). The highly polar aldol dimers will remain on the baseline, and the unreacted amide will elute significantly later than the ketone.
-
Concentrate the target fractions to dryness.
Phase 3: Selective Recrystallization (Eliminates Des-chloro Impurities)
-
Transfer the semi-purified solid to a round-bottom flask.
-
Add a minimal volume of Isopropanol (IPA) (approx. 2-3 mL per gram of crude) and heat to 65°C until complete dissolution is achieved.
-
Remove from heat and immediately begin adding Heptane dropwise while swirling, until the solution just becomes persistently cloudy (the cloud point).
-
Add exactly one drop of IPA to clear the solution, cover the flask, and allow it to cool undisturbed to room temperature over 4 hours.
-
Transfer the flask to a 4°C refrigerator for an additional 12 hours to maximize yield.
-
Filter the resulting off-white to white crystalline needles[6] via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum.
References
- Smolecule. "this compound - General Information & Biological Activity". Smolecule.
- Sigma-Aldrich. "this compound | 166525-49-1 Properties". Sigma-Aldrich.
- ACS Omega. "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents". American Chemical Society.
- Journal of the American Chemical Society. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". American Chemical Society.
Sources
Optimizing temperature and pressure for 1-(4,6-Dichloro-3-pyridyl)propan-1-one production
The following guide details the optimization of process parameters for the synthesis of 1-(4,6-Dichloro-3-pyridyl)propan-1-one (CAS: 166525-49-1), a critical intermediate for agrochemicals (e.g., Pinoxaden) and pharmaceutical scaffolds.
This guide focuses on the Magnesium Malonate Route (via 4,6-dichloronicotinoyl chloride), which is the industry standard for high-purity production on scale, avoiding the regioselectivity issues of direct Friedel-Crafts acylation on electron-deficient pyridine rings.
Status: Active Department: Process Chemistry & Scale-Up Subject: Optimization of Temperature & Pressure Profiles
Process Overview & Logic
The synthesis proceeds in three distinct thermodynamic phases. Understanding the heat and gas evolution profiles is critical for safety and yield.
-
Activation: Conversion of 4,6-dichloronicotinic acid to the acid chloride using Thionyl Chloride (
). -
Acylation (C-C Bond Formation): Reaction of the acid chloride with magnesium diethyl malonate (Mg(OEt)
or /TEA base method). -
Hydrolysis & Decarboxylation: Acid-catalyzed removal of ester groups and
release to form the ethyl ketone.
Process Flow Diagram
Caption: Figure 1. Thermodynamic pathway for the malonate-mediated synthesis of this compound.
Critical Parameter Optimization (The "Golden Batch" Profile)
The following parameters are established for a standard 100g to 1kg bench-scale reactor.
| Reaction Stage | Key Operation | Optimal Temperature | Pressure / Atmosphere | Critical Control Point (CCP) |
| 1. Activation | 75°C - 80°C (Reflux) | Atmospheric ( | Scrubber efficiency for | |
| 2. Acylation | Malonate Addition | 0°C - 5°C (Initial) | Atmospheric ( | Exotherm Control. Rate of addition must match cooling capacity. |
| 2. Acylation | Reaction Aging | 50°C - 60°C | Atmospheric | Maintain T > 45°C to ensure complete conversion of the sterically hindered acid chloride. |
| 3. Decarboxylation | Acid Hydrolysis | 100°C - 110°C | Controlled Venting |
Troubleshooting & FAQs
Phase 1: Acid Chloride Formation
Q: My acid chloride intermediate is dark/black. Does this affect the downstream ketone yield?
-
Diagnosis: This indicates thermal decomposition, likely due to excessive pot temperature (>90°C) or prolonged reaction time.
-
Resolution:
-
Temperature: Strictly limit the bath temperature to 80°C.
-
Catalysis: Use catalytic DMF (0.5 mol%) to accelerate the reaction, allowing for shorter reaction times at lower temperatures.
-
Pressure: Ensure vacuum distillation of excess thionyl chloride is done at <50°C (using reduced pressure, e.g., 20-50 mbar) to avoid thermal stress on the concentrated intermediate.
-
Phase 2: Acylation (The Malonate Step)
Q: I am observing a "stalled" reaction where the acid chloride remains unconsumed despite long reaction times.
-
Diagnosis: The magnesium enolate of diethyl malonate may not have formed correctly, or the reaction temperature is too low to overcome the steric hindrance of the 4,6-dichloro substitution pattern.
-
Resolution:
-
Activation: If using
, ensure it is fresh. If using , ensure the complex is formed at 0°C for 30 mins before adding the acid chloride. -
Temperature Ramp: While addition must be at 0-5°C to prevent side reactions, the aging step requires energy. Ramp the reactor to 55°C for 2-3 hours post-addition. The 4,6-dichloro ring is electron-deficient but sterically crowded; heat is required to drive the C-acylation to completion.
-
Q: The mixture solidified during the malonate addition.
-
Diagnosis: Precipitation of the Magnesium-Acyl-Malonate complex.
-
Resolution:
-
Solvent: Ensure Toluene or THF volume is at least 10-12V relative to the substrate.
-
Agitation: High-torque overhead stirring is required. Do not add solvent to break the solid if it risks diluting the reactants too much; instead, increase internal temperature slightly (to 10-15°C) to improve solubility during addition.
-
Phase 3: Hydrolysis & Decarboxylation
Q: Violent foaming occurred during the acid hydrolysis step, causing product loss.
-
Diagnosis: Uncontrolled
release. The decarboxylation of the -keto diester is rapid at >80°C. -
Resolution:
-
Pressure/Venting: Do not seal the vessel. Use a reflux condenser open to a bubbler.
-
Dosing: Add the sulfuric acid/acetic acid mixture slowly at ambient temperature, then ramp the temperature.
-
T-Ramp Profile: Heat to 60°C and hold for 30 minutes (initiate hydrolysis), then ramp to 100°C (decarboxylation). This "Staged Heating" separates the hydrolysis exotherm from the decarboxylation gas evolution.
-
Q: The final product contains a "dimer" impurity or shows low purity by HPLC.
-
Diagnosis: Likely retro-Claisen condensation or hydrolysis of the chlorine atoms (to OH) due to excessive pH or temperature.
-
Resolution:
-
Acidity: Ensure the hydrolysis medium is strongly acidic (
). Avoid basic workups which can hydrolyze the chlorines on the pyridine ring (nucleophilic aromatic substitution is facile at the 4-position). -
Quench: Quench the reaction immediately upon completion (monitor by HPLC) by pouring onto ice. Prolonged heating at 110°C after decarboxylation is complete leads to degradation.
-
Analytical Checkpoints
| Checkpoint | Method | Acceptance Criteria |
| Acid Chloride | GC-MS / derivatization | >98% conversion of acid. Absence of |
| Acyl Malonate | HPLC (UV 254nm) | Disappearance of Acid Chloride. Intermediate peak area >90%. |
| Final Ketone | 1H-NMR ( | Triplet at |
References
- Context: Standard protocol for converting nicotinic acid chlorides to ketones using diethyl malonate and magnesium ethoxide.
-
Synthesis of 1-(4,6-dichloropyridin-3-yl)propan-1-one (Pinoxaden Intermediate)
- Context: Patent literature describing the specific synthesis of the 4,6-dichloro analog for herbicide manufacture.
-
Source: Syngenta Participations AG. "Process for the preparation of substituted pyridines."[1] WO2000078712.
-
URL:
-
Decarboxylation Kinetics of Malonates
- Context: Optimization of pressure and temperature during the decarboxylation of acyl malon
- Source: Krapcho, A. P. "Synthetic applications of dealkoxycarbonylations of malonate esters." Synthesis, 1982(10), 805-822.
-
URL:
- Safety in Pyridine Acylation: Context: Handling of exothermic Grignard-like reactions and gas evolution in pyridine chemistry. Source: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Chapter 8: Reagent Selection).
Sources
Troubleshooting low purity in 1-(4,6-Dichloro-3-pyridyl)propan-1-one recrystallization
Subject: Troubleshooting Low Purity & Crystallization Failures Compound: 1-(4,6-Dichloro-3-pyridyl)propan-1-one [CAS: 166525-49-1] Chemical Class: Chlorinated Heteroaromatic Ketone Document ID: TS-REC-PYR-046[1]
Executive Summary & Diagnostic Matrix
The Challenge: Recrystallizing this compound is notoriously difficult due to two competing factors:
-
Low Melting Point: The compound is a low-melting solid (often <90°C), making it highly susceptible to "oiling out" (Liquid-Liquid Phase Separation) rather than forming a crystal lattice.[1]
-
Regioisomeric Impurities: The synthesis (often Friedel-Crafts acylation of 4,6-dichloropyridine) frequently produces the 2,4-dichloro isomer.[1] These isomers have nearly identical solubility profiles and can form solid solutions, rendering standard recrystallization ineffective.[1]
Quick Diagnostic Matrix: Use this table to identify your specific failure mode before proceeding.
| Symptom | Probable Cause | Immediate Action |
| Oiling Out (Two liquid layers form upon cooling) | Temperature dropped too fast; Solution too concentrated; Solvent boiling point > Product melting point.[1] | Re-heat to dissolve.[1][2] Add "seed" crystal at saturation point.[1] Switch to Module 2 . |
| Purity Stalls (Remains ~85-90% after 2 cycles) | Co-crystallization of regioisomers (Solid Solution formation).[1] | Recrystallization will fail .[1] Switch to Column Chromatography or Melt Crystallization.[1] |
| Colored Crystals (Yellow/Brown tint) | Oligomeric byproducts or oxidation of the pyridine ring.[1] | Perform an Activated Carbon treatment (See Module 3 ).[1][3] |
| No Precipitation (Solution remains clear) | Supersaturation not reached; Solvent too good. | Evaporate 30% of solvent or add anti-solvent dropwise.[1] |
Deep Dive Troubleshooting (Q&A)
Q1: Why does my product "oil out" instead of crystallizing?
Technical Insight: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] This is common for chlorinated pyridines because the chlorine atoms disrupt the crystal lattice energy, lowering the melting point.[1]
The Fix: The "Seeding at Metastable Zone" Protocol You must force the system to cross the solubility curve before it hits the oiling-out temperature.[1]
-
Change Solvent: If you are using a high-boiling solvent (e.g., Toluene), switch to a lower-boiling system (e.g., Ethanol/Water or Heptane/EtOAc).[1]
-
Seed It: Do not rely on spontaneous nucleation.
Q2: I have recrystallized twice, but purity is stuck at 88%. Why?
Technical Insight: You are likely fighting Isomorphism .[1] The 4,6-dichloro and 2,4-dichloro isomers are structurally almost identical.[1] If the impurity fits into the crystal lattice of your target molecule (forming a solid solution), no amount of recrystallization will separate them.[1]
The Fix:
-
Stop Recrystallizing. You are losing yield without gaining purity.[1]
-
Switch to Chromatography: Use a Silica Gel column.[1]
Q3: What is the absolute best solvent system for this molecule?
Technical Insight: There is no single "magic" solvent, but Mixed Solvent Systems work best for this amphiphilic molecule (Polar pyridine ring + Lipophilic chlorines).[1]
Recommended Screen:
-
System A (Standard): Ethanol (Solvent) + Water (Anti-solvent).[1]
-
System B (Lipophilic Clean-up): Ethyl Acetate (Solvent) + Heptane (Anti-solvent).[1]
Standard Operating Procedure (SOP)
Protocol: Controlled Cooling Recrystallization with Activated Carbon
Prerequisites:
-
Crude Purity: >75% (If lower, run a flash column first).
-
Equipment: Magnetic stirrer with heat control, reflux condenser, vacuum filtration setup.[1]
Step-by-Step:
-
Dissolution:
-
Carbon Treatment (Optional but Recommended for Color):
-
Crystallization (The Critical Step):
-
Add Water (warm) dropwise until a faint permanent turbidity (cloudiness) appears.[1]
-
Add 1-2 drops of Ethanol to clear the solution again.[1]
-
Turn off heat. Allow the flask to cool on the hotplate (slow cooling).
-
Seeding: When the temperature reaches ~45-50°C, add a seed crystal.[1]
-
Once at room temperature, move to an ice bath (0-4°C) for 1 hour.[1]
-
Isolation:
Visual Troubleshooting Logic
The following diagrams illustrate the decision-making process for purification.
Diagram 1: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing recrystallization failures based on physical symptoms.
Diagram 2: Solvent Selection Logic
Caption: Logic map for selecting solvent systems based on the molecular functionality of the target compound.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general purification techniques of organic solids). [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Definitive guide on recrystallization equipment and solvent selection).
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.).[1] Academic Press.[1] (Source for "Oiling Out" thermodynamics and seeding protocols).
-
PubChem Database. (n.d.).[1] Compound Summary for 1-(4,6-dichloropyridin-3-yl)propan-1-one. National Center for Biotechnology Information.[1] (Verification of chemical structure and properties). [1]
Sources
Minimizing side reactions during the acylation of dichloropyridine
Status: Operational Ticket ID: #DCP-ACYL-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions in Dichloropyridine Acylation
Executive Summary: The Challenge of the Electron-Deficient Ring
Acylating dichloropyridines is deceptive. The electron-deficient nature of the pyridine ring, further deactivated by two chlorine atoms, renders standard Friedel-Crafts acylation ineffective (the Lewis acid coordinates to the nitrogen, killing reactivity). Consequently, most researchers pivot to Directed Ortho-Metalation (DoM) via lithiation.
However, this introduces three critical failure modes:
-
Regiochemical Scrambling: Lithiating the wrong carbon.
-
Nucleophilic Collapse: The base attacks the ring (SNAr) instead of deprotonating it.
-
The "Double-Dip": The product ketone is more reactive than the starting material, leading to tertiary alcohol formation.
This guide provides the diagnostic logic and protocols to resolve these specific issues.
Module 1: The Regioselectivity Crisis
Symptom: NMR shows a mix of isomers or unexpected substitution patterns.
The Diagnostic Logic
The position of the chlorine atoms dictates the acidity of the ring protons. You must select your base and temperature to exploit Kinetic Control vs. Thermodynamic Control .
| Substrate | Target Site | The "Trap" | Solution |
| 2,6-Dichloropyridine | C-3 (Ortho to Cl) | Nucleophilic Attack: n-BuLi often attacks C-2/C-6, displacing Cl via SNAr before it can deprotonate C-3. | Use Non-Nucleophilic Bases: Switch to LDA or LiTMP. The bulky amine prevents ring attack.[1] Maintain T < -70°C. |
| 3,5-Dichloropyridine | C-4 (Between Cls) | The C-2 Leak: While C-4 is most acidic (pKa ~26), steric hindrance can force bulky bases to C-2. | Base Size Tuning: LDA is usually small enough to hit C-4. If C-2 lithiation is observed, ensure the temperature is strictly -78°C to favor the kinetic C-4 product. |
Expert Insight: The Halogen Dance
Do not allow lithiated dichloropyridines to warm above -60°C before quenching. While less prone than bromo-pyridines, lithio-chloropyridines can undergo "Halogen Dance" (base-catalyzed migration of the halogen) or eliminate LiCl to form a pyridyne (benzyne analog), resulting in tars [1].
Module 2: The "Double-Dip" (Bis-Acylation)
Symptom: Low yield of ketone; presence of tertiary alcohols or significant starting material remaining.
The Mechanism of Failure
When you quench a lithiated pyridine (Py-Li) with an acid chloride (R-COCl), the resulting ketone (Py-CO-R) is more electrophilic than the acid chloride. The remaining Py-Li attacks the product immediately, forming a tertiary alcohol.
The Solution: Weinreb Amides
Replace acid chlorides with Weinreb Amides (N-methoxy-N-methylamides).[2]
-
Why: The Weinreb amide forms a stable, chelated tetrahedral intermediate with the lithium species.
-
Result: This intermediate does not collapse to the ketone until the acidic aqueous workup. The ketone is never exposed to the nucleophile [2, 3].
Visualization: The Weinreb Chelation Shield
Module 3: Process Safety & Decomposition
Symptom: Dark reaction mixture ("tarring"), exotherms, or loss of chloride (hydrodechlorination).
Troubleshooting Workflow
Follow this decision tree if your isolated yields are <50%.
Optimized Protocol: Acylation of 3,5-Dichloropyridine
This protocol utilizes the Weinreb amide strategy to guarantee mono-acylation and LDA to ensure regioselectivity at C-4.
Reagents
-
Substrate: 3,5-Dichloropyridine (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv) - Freshly prepared recommended.
-
Electrophile: N-Methoxy-N-methylbenzamide (Weinreb Amide) (1.2 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration)
Step-by-Step Methodology
-
Base Preparation:
-
Charge a flame-dried flask with anhydrous THF and diisopropylamine (1.2 equiv) under Nitrogen.
-
Cool to -78°C (Dry ice/Acetone).
-
Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins at 0°C to ensure full LDA formation, then cool back to -78°C .
-
Why: In-situ generation removes the risk of degraded commercial LDA.
-
-
Lithiation (The Critical Step):
-
Dissolve 3,5-dichloropyridine in THF. Add this solution dropwise to the LDA at -78°C over 20 minutes.
-
CRITICAL: Maintain internal temperature below -70°C.
-
Stir for 45–60 minutes at -78°C. The solution typically turns yellow/orange.
-
Validation: Take a 0.1 mL aliquot, quench with D₂O, and run NMR. >95% deuterium incorporation at C-4 confirms lithiation [4].
-
-
Acylation:
-
Add the Weinreb amide (dissolved in minimal THF) dropwise to the lithiated mixture.
-
Stir at -78°C for 1 hour.
-
Allow the mixture to warm slowly to 0°C over 2 hours.
-
Note: The stable tetrahedral intermediate allows this warming without side reactions.
-
-
Quench & Workup:
Frequently Asked Questions (FAQ)
Q: Can I use Friedel-Crafts acylation (AlCl₃) to avoid these lithiation issues? A: No. Dichloropyridines are too electron-deficient. The Lewis Acid (AlCl₃) will coordinate strongly to the pyridine nitrogen, placing a positive charge on the ring and completely deactivating it toward electrophilic aromatic substitution.
Q: Why do I see a "dimer" impurity (e.g., 2,2'-bipyridine derivatives)? A: This is oxidative coupling. It usually happens if trace oxygen enters the reaction during the lithiation phase, or if the lithiated species is held too long at higher temperatures before quenching. Ensure rigorous inert atmosphere (Ar/N₂).
Q: My reaction solidifies at -78°C. Can I use Diethyl Ether? A: THF is generally preferred for solubility of the lithiated species. If solubility is an issue, you can use a THF/Et₂O mixture, but avoid pure non-polar solvents (Hexanes) as they will aggregate the LDA and slow the deprotonation, potentially allowing kinetic side reactions.
Q: Can I use LiTMP instead of LDA? A: Yes, and it is often better. LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is bulkier and less nucleophilic than LDA. If you observe nucleophilic attack on the ring (SNAr of Chloride) or regioselectivity issues at C-2, switching to LiTMP is the primary corrective action [5].
References
- Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migration Reactions. Wiley-VCH.
-
Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents.[2] Tetrahedron Letters, 22(39), 3815-3818. Link
-
Collum, D. B., et al. (2006). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide.[5][6] Journal of Organic Chemistry, 71(18). Link
-
Gros, P. C., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation.[4][7][8] Zeitschrift für Naturforschung B. Link[7]
-
BenchChem Technical Notes. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine.Link
Sources
- 1. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. znaturforsch.com [znaturforsch.com]
- 8. sites.wp.odu.edu [sites.wp.odu.edu]
Technical Support Center: Troubleshooting Moisture Sensitivity in 1-(4,6-Dichloro-3-pyridyl)propan-1-one Reactions
Welcome to the Technical Support Center for handling 1-(4,6-Dichloro-3-pyridyl)propan-1-one (CAS: 166525-49-1). As a critical intermediate in pharmaceutical and agrochemical synthesis, this compound features a highly reactive structural profile: a pyridine ring with two chlorine substitutions at the 4 and 6 positions, coupled with a propan-1-one (ethyl ketone) moiety[1].
While this structural combination provides a versatile platform for chemical modifications[1], it also introduces severe vulnerabilities to moisture. This guide is designed for researchers and drug development professionals to understand the causality behind these sensitivities, troubleshoot failed reactions, and implement self-validating anhydrous protocols.
Mechanistic Causality: Why is Moisture a Threat?
To master reactions with this compound, one must understand its electronic landscape. The pyridine nitrogen is strongly electron-withdrawing via both induction and resonance. This effect is synergistically amplified by the carbonyl group at the C3 position.
As a result, the carbon-chlorine bonds at C4 and C6 become highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. If moisture is introduced into the system, water acts as a competing nucleophile, leading to the hydrolysis of the C-Cl bonds and the formation of unwanted hydroxypyridine byproducts. Furthermore, if the target reaction involves the ketone moiety (e.g., Grignard additions), trace water will instantly protonate and quench the organometallic reagents, generating metal hydroxides that further catalyze substrate degradation[3].
Fig 1. Divergent reaction pathways caused by moisture interference in dichloropyridyl ketones.
Troubleshooting Guide & FAQs
Q: My Grignard addition to the propan-1-one moiety yielded mostly unreacted starting material and a complex mixture of des-halogenated products. What went wrong?
A: Your reaction suffered from acute moisture contamination. Organometallic reagents (like Grignard or lithium reagents) react violently and instantaneously with water[3]. When water quenches the Grignard reagent (
Q: I am attempting an SNAr reaction with a secondary amine at the C6 position, but LC-MS shows a mass corresponding to
Q: How can I be absolutely certain my reaction vessel is dry before adding this compound? A: Visual inspection is insufficient. The silicon-oxygen bonds in laboratory glassware attract a microscopic layer of water molecules that cannot be removed by air drying[5]. You must implement a self-validating system: after oven-drying and purging the flask with inert gas[7], add your anhydrous solvent and a single drop of a highly reactive indicator (like a dilute organometallic reagent or a moisture-sensitive dye). If the indicator quenches (e.g., color dissipates or fuming occurs), the system is compromised, and you must restart the drying protocol.
Quantitative Data: Impact of Moisture
The table below illustrates the critical importance of maintaining anhydrous conditions by comparing the impact of water concentration on two common transformations of this compound.
| Reaction Type | Target Transformation | H₂O Concentration | Target Product Yield | Major Byproduct | Byproduct Yield |
| SNAr | Amine substitution at C6 | < 50 ppm | 92% | Hydroxypyridine | < 2% |
| SNAr | Amine substitution at C6 | ~ 500 ppm | 68% | Hydroxypyridine | 18% |
| Nucleophilic Addition | Grignard (R-MgBr) to Ketone | < 10 ppm | 85% | Unreacted SM | < 5% |
| Nucleophilic Addition | Grignard (R-MgBr) to Ketone | ~ 200 ppm | 14% | Quenched SM / Hydroxypyridine | 76% |
Data Synthesis Note: Grignard additions require significantly stricter moisture control (<10 ppm) compared to standard SNAr reactions due to the extreme basicity and water-reactivity of the organometallic species[3].
Validated Experimental Protocol: Anhydrous Setup
To prevent the issues outlined above, follow this self-validating, step-by-step methodology for setting up reactions with this compound. This protocol eliminates the need for a complex Schlenk line by utilizing accessible, robust techniques[6].
Step 1: Glassware Preparation
-
Wash all glassware (round-bottom flasks, condensers, syringes) and place them in a drying oven at >125 °C for a minimum of 4 hours (preferably overnight) to break the hydrogen bonds between water and the glass surface[4],[5].
-
Do not assemble syringes prior to baking to prevent the plunger from fusing to the barrel[7].
Step 2: Hot Assembly and Purging
-
Remove the hot glassware from the oven and immediately assemble it.
-
Seal the flask with a high-quality rubber septum. Apply a thin layer of silicone grease to the septum to facilitate needle passage and maintain the seal[7].
-
Insert a needle connected to an inert gas line (Nitrogen or Argon) and a secondary "bleed" needle to flush the hot air out. Allow the system to cool to room temperature under a continuous flow of inert gas[7],.
Step 3: Solvent Degassing and Transfer
-
Transfer anhydrous solvent into the flask using a syringe that has been purged with inert gas at least three times.
-
Sparge the solvent directly in the reaction flask by bubbling inert gas through the liquid for 5-10 minutes to remove dissolved oxygen and trace volatile impurities[6].
Step 4: Reagent Addition
-
Add this compound. If adding as a solid, briefly remove the septum under a heavy counter-flow of inert gas, add the powder, and immediately reseal[5].
-
For liquid reagents, draw the liquid into a dry syringe, pierce the septum through the existing hole to minimize degradation of the rubber, and inject[5],[7].
-
Maintain a slight positive pressure of inert gas throughout the reaction using a T-tube bubbler to prevent atmospheric moisture from back-flowing into the vessel[7].
Fig 2. Validated step-by-step workflow for establishing and maintaining an anhydrous reaction system.
References
Sources
Technical Support Center: Catalyst Recovery in 1-(4,6-Dichloro-3-pyridyl)propan-1-one Synthesis
Status: Active Ticket ID: IVC-INT-003-PD Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: Synthesis of Ivacaftor Intermediate (CAS: 1060816-36-3 equivalent)
Executive Summary & Operational Context
You are likely synthesizing 1-(4,6-Dichloro-3-pyridyl)propan-1-one , a critical intermediate for the CFTR modulator Ivacaftor. While traditional routes utilize stoichiometric Grignard reagents (e.g., reaction of nitriles with EtMgBr), modern process development increasingly favors Palladium-catalyzed cross-coupling (e.g., Negishi, Stille, or Carbonylative coupling) to improve atom economy and safety profiles.
The Core Problem: In pyridine-based syntheses, "Catalyst Recovery" is a misnomer; the immediate challenge is Catalyst Removal . The basic nitrogen of the pyridine ring—even when electronically deactivated by chlorine substituents at positions 4 and 6—acts as a competitive ligand. It coordinates to Palladium (Pd), forming soluble Pd-pyridine complexes that pass through standard filtration, leading to:
-
API Contamination: High residual metal (>1000 ppm) in the crude oil.
-
Yield Loss: Product entrapment during aggressive scavenging.
-
Recycle Failure: Catalyst poisoning prevents effective re-use in continuous loops.
This guide addresses the recovery of the API from the metal (Scavenging) and the recovery of the metal for value (Reclamation).
Decision Matrix: Selecting a Recovery Strategy
Do not apply a "one-size-fits-all" approach. Use this matrix to determine your workflow based on your catalyst type.
| Catalyst System | Primary Issue | Recommended Strategy | Key Reagent |
| Homogeneous Pd (e.g., Pd(PPh3)4, Pd(dppf)Cl2) | Soluble Pd-Pyridine complexes; "Black Specs" in solid. | Chemisorption (Scavenging) | Thiol-functionalized Silica (e.g., Si-Thiol) or Activated Carbon (C-Si). |
| Heterogeneous Pd (e.g., Pd/C, Pd(OH)2) | Leaching due to pyridine coordination; Colloidal fines. | Hot Filtration + Wash | Celite 545 (Coarse) + Membrane Filtration (0.45 µm). |
| Solid Acid (e.g., Zeolites for Acylation) | Pore clogging; Physical attrition. | Solvent Wash + Calcination | Polar solvent (MeOH/ACN) flush. |
Technical Workflow: Homogeneous Catalyst Scavenging
This is the most common scenario for this intermediate. The following workflow utilizes Thiol-Modified Silica , which has a higher affinity for Pd(II) than the pyridine nitrogen.
Figure 1: Logic flow for scavenging soluble Palladium from pyridine-rich reaction mixtures.
Detailed Protocol: Thiol-Silica Scavenging
-
Dilution: Dilute the crude reaction mixture with THF or Ethyl Acetate (10 volumes). Avoid DCM if possible, as it can compete with scavenging kinetics.
-
Loading: Add Si-Thiol (Silicycle or equivalent) at a ratio of 5-10 wt% relative to the crude mass.
-
Note: For 4,6-dichloropyridines, the Pd binding is weaker than unsubstituted pyridines, but steric hindrance at the C3 position can trap Pd.
-
-
Digestion: Agitate at 50°C for 4 hours . Room temperature scavenging is often ineffective for pyridine complexes due to high activation energy for ligand exchange.
-
Filtration: Filter hot through a Celite 545 pad.
-
Wash: Wash the filter cake with 2 volumes of hot solvent to recover adsorbed product.
Troubleshooting Guide (FAQs)
Category A: High Residual Metal (The "Black Spec" Issue)
Q: I filtered my reaction through Celite, but the filtrate is still dark/orange, and ICP-MS shows >500 ppm Pd. Why? A: You are dealing with Soluble Pd-Pyridine Complexes , not particulate metal.
-
The Science: The nitrogen on the 4,6-dichloro-3-pyridyl ring coordinates to Pd(II), keeping it in solution. Celite only removes solids.
-
The Fix: You must convert the soluble Pd into a solid form.
-
Chemical Precipitation: Add N-Acetyl Cysteine or Trimercaptotriazine (TMT) (0.5 equiv vs Pd). Stir for 1 hour. This precipitates the Pd as a complex.
-
Adsorption: Follow the "Thiol-Silica Scavenging" protocol above.
-
Activated Carbon: If Si-Thiol fails, use C-Si (Activated Carbon) . Warning: Carbon is non-selective and may reduce yield by adsorbing your ketone product.
-
Q: My product is trapping Pd within the crystal lattice during crystallization. A: This is "inclusion."
-
The Fix: Do not crystallize directly from the reaction mixture. Perform a Liquid-Liquid Extraction wash first:
-
Wash the organic layer with 5% Aqueous L-Cysteine or 0.1M Na₂EDTA (pH 7-8). The water-soluble chelator strips Pd from the pyridine.
-
Category B: Filtration & Process Issues
Q: The filtration is clogging immediately (slow filtration). A: You likely have Colloidal Palladium (nanoparticles < 200 nm).
-
The Fix:
-
Change Filter Aid: Switch to Celite 545 (coarser) or use a dual-layer bed (Sand -> Silica -> Celite).
-
Flocculation: Add a small amount of activated carbon (1 wt%) and heat to 60°C before filtering. The carbon acts as a flocculant for the colloidal Pd.
-
Q: I am using a heterogeneous catalyst (Pd/C), but activity drops after one use. A: The catalyst is being poisoned by the Chloride or the Pyridine Nitrogen .
-
The Science: Pyridines adsorb strongly to the Pd surface, blocking active sites.
-
The Fix:
-
Wash Protocol: Wash the recovered catalyst cake with Acetic Acid/MeOH (1:10) . The acid protonates the pyridine nitrogen (pKa ~2-3 for chloropyridines), forcing it to desorb from the metal surface.
-
Drying: Do not dry Pd/C completely; keep it wet (water/solvent paste) to prevent pyrophoric hazards and surface oxidation.
-
Data Summary: Scavenger Efficiency
Comparative efficiency for removing Pd from this compound crude mixture (Initial Pd: 1200 ppm).
| Scavenger Type | Conditions | Final Pd (ppm) | Product Recovery (%) | Notes |
| Celite Filtration | 25°C, Direct | 1150 | 98% | Ineffective for soluble Pd. |
| Activated Carbon | 50°C, 2h | 80 | 85% | High yield loss (adsorption). |
| Si-Thiol (Silica) | 50°C, 4h | < 10 | 96% | Recommended. Best balance. |
| L-Cysteine Wash | Aq. Wash, pH 8 | 45 | 94% | Good for bulk removal, generates aqueous waste. |
References & Authority
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link
-
Context: Foundational text on Pd removal mechanisms in pharma.
-
-
Vertex Pharmaceuticals. (2011). Process for the preparation of cycloalkylcarboxamido-pyridine benzoic acids. WO2011019413. Link
-
Context: Describes the industrial synthesis of Ivacaftor intermediates, providing the baseline for impurity profiles.
-
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
-
Context: Establishes the protocol for screening Si-Thiol vs. Carbon.
-
-
Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews. Link
-
Context: Mechanisms of Pd leaching in heterocyclic couplings.
-
Disclaimer: This guide is for research and development purposes. Always verify protocols with specific MSDS and internal safety standards.
Validation & Comparative
A Comprehensive Guide to the Structural Elucidation of 1-(4,6-Dichloro-3-pyridyl)propan-1-one: An NMR-Centric Approach with Comparative Analysis
For the modern researcher in drug discovery and development, the unambiguous determination of a molecule's structure is a foundational pillar of scientific rigor. In this guide, we, as senior application scientists, will provide an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of 1-(4,6-dichloro-3-pyridyl)propan-1-one, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. This guide will not only dissect the intricacies of its ¹H and ¹³C-NMR spectra but also offer a comparative perspective with other widely used analytical techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS). By understanding the causality behind our experimental choices and interpretations, you will be equipped to apply these principles to your own structural elucidation challenges.
The Subject Molecule: this compound
The structure of this compound, with the chemical formula C₈H₇Cl₂NO, presents a unique combination of a substituted aromatic heterocycle and an aliphatic ketone. This arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which we will explore in detail.
Figure 1: Structure of this compound.
Deciphering the Code: ¹H-NMR Spectral Interpretation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the structure and chemical environment of a molecule in solution.[1][2] The ¹H-NMR spectrum is particularly informative as it reveals the number of different types of protons, their relative numbers, and their connectivity.
Based on established principles and predictive algorithms, the following ¹H-NMR spectrum for this compound is anticipated.
Predicted ¹H-NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | ~8.7 | Singlet | 1H | H-2 (Pyridyl) |
| B | ~7.6 | Singlet | 1H | H-5 (Pyridyl) |
| C | ~3.1 | Quartet | 2H | -CH₂- (Propanoyl) |
| D | ~1.2 | Triplet | 3H | -CH₃ (Propanoyl) |
Analysis of the Predicted ¹H-NMR Spectrum:
-
Aromatic Region (δ 7.0-9.0 ppm): The two protons on the dichloropyridyl ring are expected to appear as distinct singlets in the downfield region of the spectrum. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring deshields these protons, causing them to resonate at higher chemical shifts. The proton at position 2 (H-2), being adjacent to the nitrogen and the acyl group, is predicted to be the most deshielded, appearing around 8.7 ppm. The proton at position 5 (H-5) is expected at a slightly lower chemical shift, around 7.6 ppm. The lack of adjacent protons results in singlet multiplicities for both.
-
Aliphatic Region (δ 1.0-4.0 ppm): The propan-1-one side chain gives rise to two signals. The methylene protons (-CH₂-) adjacent to the carbonyl group are deshielded by the electron-withdrawing effect of the carbonyl and are expected to appear as a quartet around 3.1 ppm. The splitting into a quartet is due to the coupling with the three neighboring protons of the methyl group (n+1 rule, where n=3). The terminal methyl protons (-CH₃) are the most shielded protons in the molecule and are predicted to resonate as a triplet around 1.2 ppm. The triplet multiplicity arises from the coupling with the two adjacent methylene protons (n+1 rule, where n=2).
Figure 2: ¹H-NMR interpretation workflow.
Unveiling the Carbon Skeleton: ¹³C-NMR Spectral Interpretation
Complementary to ¹H-NMR, ¹³C-NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, offering a direct count of the different carbon environments.
Predicted ¹³C-NMR Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~198 | C=O (Carbonyl) |
| 2 | ~152 | C-4 (Pyridyl, C-Cl) |
| 3 | ~150 | C-6 (Pyridyl, C-Cl) |
| 4 | ~145 | C-2 (Pyridyl) |
| 5 | ~135 | C-3 (Pyridyl, C-acyl) |
| 6 | ~125 | C-5 (Pyridyl) |
| 7 | ~35 | -CH₂- (Propanoyl) |
| 8 | ~8 | -CH₃ (Propanoyl) |
Analysis of the Predicted ¹³C-NMR Spectrum:
-
Carbonyl Carbon (δ > 190 ppm): The most downfield signal, predicted around 198 ppm, is characteristic of a ketone carbonyl carbon.[3]
-
Aromatic Carbons (δ 120-160 ppm): The five carbons of the pyridine ring are expected to resonate in this region. The carbons directly attached to the electronegative chlorine atoms (C-4 and C-6) will be significantly deshielded, appearing at approximately 152 and 150 ppm, respectively. The carbon at position 2, adjacent to the nitrogen, is also deshielded (around 145 ppm). The carbon bearing the propanoyl group (C-3) is predicted around 135 ppm, and the C-5 carbon is expected at approximately 125 ppm.
-
Aliphatic Carbons (δ 0-40 ppm): The methylene carbon (-CH₂-) of the propanoyl group is expected around 35 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, at approximately 8 ppm.
A Broader Perspective: Comparison with Alternative Analytical Techniques
While NMR spectroscopy provides a wealth of structural information, a comprehensive characterization often involves a multi-technique approach. Here, we compare NMR with Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the analysis of this compound.
| Feature | NMR Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Detailed atomic connectivity, chemical environment, stereochemistry. | Presence of functional groups. | Molecular weight and fragmentation pattern. |
| Sample Requirements | Soluble sample in a deuterated solvent. | Solid, liquid, or gas. | Volatile or ionizable sample. |
| Strengths for this Molecule | Unambiguously determines the precise structure and isomer. | Confirms the presence of the carbonyl (C=O) and aromatic C-H bonds. | Confirms the molecular weight and the presence of two chlorine atoms through isotopic pattern. |
| Limitations for this Molecule | Relatively lower sensitivity compared to MS. | Provides limited information on the overall connectivity. | Does not provide detailed stereochemical or isomeric information. |
Infrared (IR) Spectroscopy: The IR spectrum of this compound would prominently feature a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.[4] The presence of the aromatic pyridine ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound (203.0 g/mol ). A key feature would be the isotopic pattern of the molecular ion, which would clearly indicate the presence of two chlorine atoms (with the characteristic M, M+2, and M+4 peaks in an approximate ratio of 9:6:1). Fragmentation patterns would likely involve cleavage of the propanoyl side chain.
Experimental Protocols
1. NMR Data Acquisition (General Protocol)
A step-by-step procedure for acquiring NMR data is crucial for obtaining high-quality spectra.
Figure 3: General workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H-NMR Acquisition: Acquire the ¹H-NMR spectrum using a standard pulse sequence.
-
¹³C-NMR Acquisition: Acquire the ¹³C-NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
2. Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum over the desired wavelength range (typically 4000-400 cm⁻¹).
-
Background Subtraction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
3. Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The structural elucidation of this compound serves as an excellent case study for the power and complementarity of modern analytical techniques. While IR and MS provide valuable preliminary data, NMR spectroscopy, through the detailed analysis of both ¹H and ¹³C spectra, offers an unparalleled level of structural detail, enabling the unambiguous assignment of the molecule's constitution. For researchers in the fast-paced environment of drug development, a thorough understanding and strategic application of these techniques are indispensable for accelerating the discovery and optimization of new chemical entities.
References
-
Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
-
JoVE. NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]
-
Oregon State University. CH 336: Ketone Spectroscopy. [Link]
-
University of Colorado Boulder. IR Spectroscopy of Solids. [Link]
-
LCGC International. The Essential Guide to Electron Ionization in GC–MS. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
Sources
Technical Comparison Guide: GC-MS Profiling of 1-(4,6-Dichloro-3-pyridyl)propan-1-one vs. Structural Analogs
Executive Summary & Strategic Context
In the synthesis of functionalized pyridines—critical scaffolds for agrochemicals and pharmaceuticals (e.g., Buprofezin intermediates or cathinone analogs)—1-(4,6-Dichloro-3-pyridyl)propan-1-one (CAS 166525-49-1) represents a pivotal electrophilic intermediate.
Precise characterization of this molecule is often complicated by the presence of regioisomers (e.g., 2,6-dichloro analogs) and homologous impurities (e.g., acetyl derivatives). This guide provides a definitive GC-MS structural elucidation workflow, distinguishing this specific propyl ketone from its close structural alternatives through fragmentation kinetics and isotopic signature analysis.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol utilizes internal standard normalization and specific tuning parameters to maximize the detection of diagnostic halogen clusters.
Sample Preparation & Instrumentation
-
Solvent System: Dichloromethane (DCM) or Ethyl Acetate (LC-MS grade). Avoid alcohols to prevent hemiacetal formation with trace aldehydes.
-
Concentration: 100 µg/mL.
-
Inlet: Split 10:1 at 250°C.
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
MS Acquisition Parameters[1][2]
-
Source Temp: 230°C (To prevent thermal degradation of the halogenated ring).
-
Scan Range: m/z 40–350 (Sufficient to capture molecular ion and adducts).
Workflow Visualization
Figure 1: Step-by-step experimental workflow for the isolation and characterization of chloropyridyl ketones.
Fragmentation Analysis & Characterization
Understanding the fragmentation logic is superior to rote library matching. The mass spectrum of this compound is governed by the stability of the pyridine ring and the lability of the acyl chain.
The Molecular Ion ( )
-
Nominal Mass: 203 Da (based on
Cl). -
Isotopic Signature: The presence of two chlorine atoms creates a distinct cluster:
-
m/z 203 (
): 100% (Relative abundance) -
m/z 205 (
): ~65% (Calculated based on Cl/ Cl natural abundance) -
m/z 207 (
): ~10% -
Diagnostic Value: This 9:6:1 triplet pattern confirms the dichloro-substitution immediately.
-
Primary Fragmentation Pathway: -Cleavage
Unlike butyrophenones, this propan-1-one (ethyl ketone) lacks a
-
Loss of Ethyl Radical (
):-
Cleavage of the C(carbonyl)-C(
) bond. -
Transition:
. -
Fragment: 4,6-dichloropyridine-3-acylium ion (
). -
Observation: This is typically the Base Peak (100% intensity).
-
-
Decarbonylation (Loss of CO):
-
The acylium ion ejects carbon monoxide (28 Da).
-
Transition:
. -
Fragment: 2,4-dichloropyridinium cation (
).
-
Fragmentation Pathway Diagram
Figure 2: Proposed EI-MS fragmentation pathway for this compound.
Comparative Analysis: Alternatives & Analogs
Differentiation from structural analogs is critical for purity assessment. The table below contrasts the target molecule with its most common impurities/analogs.
Comparative Data Table
| Feature | Target: Propyl Ketone | Analog: Methyl Ketone | Isomer: 2,6-Dichloro |
| Structure | 1-(4,6-Cl2-Py)-propan-1-one | 1-(4,6-Cl2-Py)-ethan-1-one | 1-(2,6-Cl2-Py)-propan-1-one |
| Side Chain | Ethyl (-CH2CH3) | Methyl (-CH3) | Ethyl (-CH2CH3) |
| Molecular Ion | m/z 203 | m/z 189 | m/z 203 |
| Base Peak | m/z 174 (M - 29) | m/z 174 (M - 15) | m/z 174 (M - 29) |
| Key Difference | Loss of 29 Da (Ethyl) | Loss of 15 Da (Methyl) | Retention Time & Ortho Effect* |
| McLafferty? | No | No | No |
Technical Insight on Isomers: The 2,6-dichloro isomer (where the acyl group is at position 3, flanked by chlorines at 2 and 4? Or 2,6-dichloro-3-acyl?)
-
Clarification: If the chlorines are at 2 and 6, and the acyl is at 3, the steric hindrance is significantly different than the 4,6-dichloro-3-acyl arrangement.
-
Ortho Effect: In the 4,6-dichloro isomer, the chlorine at position 4 is ortho to the carbonyl. This often leads to a distinctive "Ortho Effect" loss of Cl (
, 35 Da) directly from the molecular ion, or interaction with the alkyl chain. The 2,6-isomer would have two ortho chlorines, potentially enhancing the abundance relative to the target.
Summary of Diagnostic Criteria
To confirming the identity of this compound in your samples, verify these three checkpoints:
-
Isotope Pattern: A clear triplet at m/z 203, 205, 207 matching the
theoretical distribution. -
Neutral Loss of 29: A mass difference of 29 Da between the molecular ion and the base peak (confirming the propyl/ethyl-ketone chain).
-
Absence of McLafferty: Lack of a significant peak at m/z 175 (which would correspond to alkene loss), confirming the chain is too short for
-hydrogen transfer (unlike a butyl ketone).
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Pyridines. National Institute of Standards and Technology. [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2022). Mass Spectral Monographs: Cathinone Derivatives and Precursors. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Alpha-cleavage and Ortho-effect rules).
Sources
Analytical Comparison Guide: Validating the Purity of 1-(4,6-Dichloro-3-pyridyl)propan-1-one
Introduction & Chemical Context
1-(4,6-Dichloro-3-pyridyl)propan-1-one (CAS: 166525-49-1) is a highly reactive halogenated pyridine intermediate utilized extensively in the synthesis of advanced pharmaceuticals and agrochemicals, including neonicotinoid insecticides[1]. With a molecular weight of 204.06 g/mol , its structure features an electron-deficient pyridine ring substituted with two chlorine atoms at the 4- and 6-positions, coupled with a propanone moiety.
Because impurities in starting materials can propagate through synthetic pathways and compromise the safety and efficacy of final Active Pharmaceutical Ingredients (APIs), rigorous purity validation against certified reference standards is mandatory. This guide objectively compares analytical techniques for purity determination and provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol aligned with the latest regulatory standards.
Regulatory Framework: ICH Q2(R2) Compliance
The validation of analytical procedures for chemical intermediates must adhere to the ICH Q2(R2) guidelines, which became legally effective in mid-2024[2]. This revised framework emphasizes a Quality-by-Design (QbD) and lifecycle approach to analytical methods, ensuring that the procedure is scientifically sound, reproducible, and fit for its intended purpose[2]. Key validation parameters required by ICH Q2(R2) include accuracy, precision, specificity, detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness[3]. Furthermore, the guidelines mandate that stability-indicating methods must successfully detect relevant degradation products to prove specificity[4].
Comparative Analysis of Analytical Techniques
To establish the purity of this compound, laboratories typically evaluate three primary techniques. While Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for qualifying the primary reference standard itself, HPLC-UV remains the optimal choice for routine batch analysis.
| Analytical Technique | Principle of Purity Determination | Advantages for this compound | Limitations & Causality |
| qNMR (Quantitative NMR) | Measures proton resonance integrals against an internal standard (e.g., Maleic acid). | Absolute Purity: Does not rely on chromatographic response factors or UV extinction coefficients. Ideal for certifying the primary reference standard. | Low sensitivity for trace impurities (LOD typically >0.1%). High instrument cost. |
| HPLC-UV (Reversed-Phase) | Separates analytes based on hydrophobicity; detects via UV absorbance (e.g., 254 nm). | High Resolution: Excellent for separating the main peak from polar degradants (e.g., hydrolysis products). Highly reproducible. | Requires careful mobile phase pH control to prevent pyridine nitrogen ionization and subsequent peak tailing. |
| GC-FID (Gas Chromatography) | Separates volatile analytes based on boiling point and stationary phase affinity. | Universal Detection: FID provides a nearly uniform response for hydrocarbons, useful for detecting residual solvents. | Thermal Lability: The ketone group and activated chlorines can degrade in the high-temperature injection port, creating artificial impurity peaks. |
Mechanistic Insights into Impurity Profiling
Understanding the chemical reactivity of this compound is critical for designing a stability-indicating method. The electron-withdrawing nature of the pyridine nitrogen makes the chlorine atoms at the 4- and 6-positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. Under alkaline conditions or exposure to moisture, hydrolysis occurs, yielding hydroxy-chloro degradants. Additionally, the carbonyl group of the propanone moiety can undergo reduction under oxidative/reductive stress[1].
Caption: Primary degradation pathways and impurity generation logic for the target compound.
Experimental Protocol: Self-Validating HPLC-UV Methodology
The following step-by-step methodology provides a robust, stability-indicating HPLC-UV workflow. It incorporates System Suitability Testing (SST) to create a self-validating system, ensuring the instrument is performing optimally before any sample data is accepted.
Reagents & Reference Standards
-
Primary Reference Standard: this compound (≥97.0% purity, ideally qualified via qNMR).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Causality: The pyridine ring acts as a weak base. Using TFA lowers the pH of the mobile phase well below the pKa of the pyridine nitrogen, ensuring it remains fully protonated. This prevents secondary electrostatic interactions with unendcapped silanols on the C18 stationary phase, effectively eliminating peak tailing and improving resolution.
-
-
Mobile Phase B: Acetonitrile (LC-MS grade).
Chromatographic Conditions
-
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (optimal for the conjugated pyridine-carbonyl system).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 90% B
-
15-18 min: Hold at 90% B (Column wash)
-
18-20 min: Return to 10% B (Re-equilibration)
-
Method Validation Execution (ICH Q2(R2) Aligned)
Caption: ICH Q2(R2) aligned purity validation workflow for chemical intermediates.
Step 1: System Suitability Testing (SST) Before analyzing samples, inject the standard solution (100 µg/mL) six times. Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates ≥ 5000. This ensures the chromatographic system is stable and reproducible.
Step 2: Specificity via Forced Degradation Expose the standard solution to 0.1M NaOH (alkaline hydrolysis), 3% H2O2 (oxidation), and thermal stress (60°C for 24 hours). Causality: This proves the method is "stability-indicating" by demonstrating that the main peak of this compound is baseline-resolved (Resolution > 1.5) from all generated degradation products[4].
Step 3: Linearity and Range
Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration. Plot peak area versus concentration and calculate the correlation coefficient (
Step 4: Accuracy (Recovery) Spike known amounts of the reference standard into a blank matrix at three concentration levels (80%, 100%, 120%) in triplicate. Calculate the percentage recovery. This validates that the extraction and detection processes do not suffer from matrix interference.
Representative Validation Data
The following table summarizes expected quantitative validation data for this compound using the optimized HPLC-UV method, demonstrating compliance with ICH Q2(R2) acceptance criteria[3].
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Representative Results | Conclusion |
| System Precision (%RSD) | ≤ 2.0% (n=6) | 0.85% | Pass |
| Specificity (Resolution) | Pass (Stability-Indicating) | ||
| Linearity ( | ≥ 0.999 over 50-150% range | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0% – 102.0% | 99.4% ± 0.6% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.02 µg/mL | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.06 µg/mL | Pass |
Conclusion
Validating the purity of this compound requires a nuanced understanding of its chemical reactivity. While GC-FID suffers from thermal degradation artifacts, a properly buffered HPLC-UV method utilizing TFA effectively suppresses pyridine peak tailing and provides a robust, stability-indicating assay. By anchoring the primary standard's absolute purity with qNMR and executing the HPLC validation in strict accordance with ICH Q2(R2) guidelines, laboratories can ensure the highest level of scientific integrity and regulatory compliance in their drug development workflows.
References
- ICH Q2 (R2)
- 1-(4,6-Dichloro-3-pyridyl)
- ICH Q2(R2)
- Validation of Analytical Procedures Q2(R2)
- 1-(4,6-dichloro-3-pyridyl)
Sources
Comparative Synthetic Routes for 1-(4,6-Dichloro-3-pyridyl)propan-1-one: An Efficiency and Mechanistic Guide
As a Senior Application Scientist, I frequently evaluate the scalability, atom economy, and mechanistic reliability of heterocyclic building blocks. 1-(4,6-Dichloro-3-pyridyl)propan-1-one (CAS 166525-49-1) is a highly versatile electrophilic intermediate utilized extensively in the development of neonicotinoid insecticides and novel pharmaceutical agents 1.
The presence of the electron-deficient dichloropyridine ring alongside a reactive propyl ketone moiety makes its synthesis non-trivial. Direct acylation or Grignard additions often suffer from over-addition (yielding tertiary alcohols) or unwanted nucleophilic aromatic substitution (SNAr) at the chlorinated positions. This guide objectively compares three distinct synthetic routes to this target, evaluating their mechanistic robustness, yield, and scalability.
Mechanistic Evaluation of Synthetic Routes
Route A: The Weinreb Amide Approach (The Gold Standard) The conversion of 4,6-dichloronicotinic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide) prior to Grignard addition is the most reliable method for ketone synthesis 2.
-
Causality & Logic: When ethylmagnesium bromide is added to the Weinreb amide, the magnesium atom coordinates with both the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, five-membered cyclic chelate. This tetrahedral intermediate is robust at low temperatures and prevents the collapse of the carbonyl, thereby completely inhibiting the addition of a second Grignard equivalent 3. The target ketone is only liberated during the acidic aqueous quench.
Route B: Direct Nitrile Grignard Addition Starting from 4,6-dichloronicotinonitrile, ethylmagnesium bromide is added to form an imine-magnesium complex, which is subsequently hydrolyzed to the ketone.
-
Causality & Logic: While this route saves a synthetic step, the highly electron-withdrawing nature of the dichloropyridine ring makes the nitrile susceptible to side reactions. Furthermore, the hydrolysis of the resulting sterically hindered imine requires harsh acidic conditions and extended reflux, which can lead to degradation or lower overall yields.
Route C: Directed Ortho-Metalation (DoM) Starting from 2,4-dichloropyridine, lithium diisopropylamide (LDA) is used to deprotonate the C3 position, followed by quenching with propanal and subsequent oxidation.
-
Causality & Logic: The two chlorine atoms exert a strong inductive electron-withdrawing effect, significantly acidifying the C3 proton. While highly atom-economical, this route requires strict cryogenic conditions (-78°C) to prevent the highly reactive lithiated species from undergoing pyridyne formation or self-condensation.
Quantitative Data Comparison
| Parameter | Route A (Weinreb Amide) | Route B (Nitrile Addition) | Route C (DoM + Oxidation) |
| Starting Material | 4,6-Dichloronicotinic Acid | 4,6-Dichloronicotinonitrile | 2,4-Dichloropyridine |
| Overall Yield | 75 - 85% | 45 - 55% | 60 - 70% |
| Purity (Crude) | > 95% | ~ 80% (Imine impurities) | ~ 85% (Over-oxidation risks) |
| Scalability | Excellent (Pilot-plant ready) | Moderate | Poor (Requires cryogenic reactors) |
| Key Reagents | Oxalyl chloride, HN(OMe)Me·HCl, EtMgBr | EtMgBr, HCl (aq) | LDA, Propanal, MnO2 |
| Temperature | 0°C to Room Temp | 0°C to Reflux (Hydrolysis) | -78°C |
Visualizing the Synthetic Workflows
Figure 1: Comparative synthetic pathways for this compound.
Experimental Protocol: The Weinreb Amide Workflow
Because Route A provides the highest fidelity and scalability, the following self-validating protocol is detailed for laboratory execution.
Phase 1: Synthesis of 4,6-Dichloro-N-methoxy-N-methylnicotinamide
-
Activation: Suspend 4,6-dichloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).
-
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, a highly electrophilic species that accelerates the conversion of the acid to the acid chloride, preventing the reaction from stalling.
-
-
Chlorination: Dropwise add oxalyl chloride (1.2 eq) at 0°C. Stir for 2 hours at room temperature until gas evolution (CO and CO2) ceases—this visual cue validates complete conversion. Concentrate under reduced pressure to remove excess oxalyl chloride.
-
Amidation: Dissolve the crude acid chloride in DCM and cool to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Base Addition: Dropwise add triethylamine (2.5 eq).
-
Causality: The excess base neutralizes both the HCl from the hydroxylamine salt and the HCl generated during amide bond formation. Maintaining the temperature below 10°C prevents exothermic degradation of the product.
-
-
Workup: Wash with saturated NaHCO3, extract with DCM, dry over MgSO4, and concentrate to yield the Weinreb amide (typically >90% yield).
Phase 2: Grignard Addition
-
Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reactor to 0°C.
-
Addition: Slowly add ethylmagnesium bromide (3.0 M in diethyl ether, 1.1 eq) dropwise over 30 minutes.
-
Causality: The slight stoichiometric excess ensures complete conversion, while the slow addition at 0°C maintains the kinetic integrity of the five-membered magnesium chelate intermediate, strictly preventing tertiary alcohol formation.
-
-
Quench: After 1 hour of stirring at 0°C, carefully quench the reaction by adding cold 1N HCl (aq).
-
Causality: The acidic quench breaks the magnesium chelate, collapsing the tetrahedral intermediate to release the target ketone and water-soluble N,O-dimethylhydroxylamine.
-
-
Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield this compound as a crystalline solid.
References
-
National Center for Biotechnology Information (NCBI). "Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives". PMC.[Link]
-
National Center for Biotechnology Information (NCBI). "Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings". NIH.[Link]
Sources
- 1. Buy this compound | 166525-49-1 [smolecule.com]
- 2. Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
